Methylene Blue
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWCBBOMKCUKX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150645-86-6, 39612-13-0 | |
| Record name | Poly(methylene blue) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023296 | |
| Record name | Methylene blue | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |
| Record name | Methylene blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1026 | |
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Solubility |
In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |
| Record name | Methylene blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000013 [mmHg] | |
| Record name | Methylene blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1026 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Impurities |
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |
| Record name | Methylene blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |
CAS No. |
61-73-4, 7220-79-3, 97130-83-1 | |
| Record name | Methylene blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylene blue | |
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| Record name | Methylene blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09241 | |
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| Record name | methylene blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |
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| Record name | methylene blue | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |
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| Record name | methylene blue | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |
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| Record name | Methylene blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |
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| Record name | Methylthioninium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |
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| Record name | Methylthioninium chloride | |
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| Record name | METHYLENE BLUE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |
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| Record name | Methylene blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100-110 °C (decomposes) | |
| Record name | Methylene blue | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylene blue | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action of Methylene Blue
Cellular and Subcellular Interactions of Methylene (B1212753) Blue
Methylene Blue's ability to easily cross cellular and mitochondrial membranes allows it to influence various intracellular processes. news-medical.netaging-us.com Its actions are largely attributed to its redox properties, cycling between its oxidized (this compound) and reduced (leucothis compound) forms. news-medical.netpatsnap.com
Mitochondrial Electron Transport Chain Modulation
This compound significantly impacts mitochondrial function by interacting with the electron transport chain (ETC). gethealthspan.comfrontiersin.org At low concentrations, it can act as an alternative electron carrier, accepting electrons from NADH and transferring them to other components of the ETC. troscriptions.comnih.gov This ability to bypass certain complexes of the ETC can be particularly beneficial under conditions of mitochondrial dysfunction. patsnap.comnih.gov
This compound has been shown to enhance the activity of cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial respiratory chain. gethealthspan.comfrontiersin.org By donating electrons to cytochrome c, which in turn reduces cytochrome oxidase, this compound can increase the rate of oxygen consumption and ATP production. troscriptions.comnih.gov Studies in rat models have demonstrated that this compound treatment can rescue cytochrome oxidase activity and improve cognitive function in conditions associated with mitochondrial impairment. troscriptions.com Research has indicated that this compound can increase brain cytochrome oxidase activity by approximately 70% in rats, leading to improved mnemonic capacity. mdpi.com
A key consequence of this compound's interaction with the ETC is the reduction of superoxide (B77818) molecule production. news-medical.net By facilitating a more efficient flow of electrons through the respiratory chain, it minimizes the leakage of electrons that can react with oxygen to form superoxide radicals. troscriptions.com this compound acts as an alternative electron acceptor for enzymes like xanthine (B1682287) oxidase, which are sources of toxic oxygen radicals. nih.gov This action competitively inhibits the reduction of molecular oxygen to superoxide. nih.gov Instead of producing superoxide, the auto-oxidation of reduced this compound (leucothis compound) generates hydrogen peroxide directly. nih.govpurdue.edu
Nitric Oxide Synthase and Guanylate Cyclase Inhibition
This compound is a well-documented inhibitor of both nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC). e-century.usresearchgate.netmhmedical.com This inhibition forms the basis of some of its therapeutic applications. While some sources indicate it inhibits both enzymes, others suggest its primary action is on guanylate cyclase without directly interfering with nitric oxide synthesis. kglmeridian.comresearchgate.net
Nitric oxide (NO) typically stimulates soluble guanylate cyclase, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.net Increased cGMP levels then induce smooth muscle relaxation and vasodilation. researchgate.net this compound blocks this pathway by inhibiting sGC, thereby preventing the accumulation of cGMP. e-century.usresearchgate.net This inhibition of the NO-sGC-cGMP pathway can restore vascular tone. e-century.us The modulation of this pathway is considered a significant aspect of this compound's pharmacological actions. drugbank.comnih.gov
Redox Cycling and Antioxidant Properties
This compound's capacity for redox cycling is central to its antioxidant effects. gethealthspan.comfrontiersin.org It can accept and donate electrons, allowing it to neutralize reactive oxygen species (ROS). patsnap.com Unlike traditional antioxidants that are consumed after neutralizing a single ROS molecule, this compound can be recycled between its oxidized and reduced forms, enabling it to act as a continuous buffer against oxidative stress. gethealthspan.com This property is attributed to its low redox potential. news-medical.netnih.gov The compound's ability to be reduced to leucothis compound and then re-oxidized allows it to function as a catalytic antioxidant. nih.govjournalmeddbu.com
| Finding | Organism/Model | Key Outcome |
| This compound enhances cytochrome oxidase activity. | Rat | Increased brain cytochrome oxidase activity by ~70% and improved memory. mdpi.com |
| This compound rescues cytochrome oxidase activity. | Rat model of Alzheimer's | Rescued cytochrome oxidase activity and ATP production, decreased ROS. troscriptions.com |
| This compound inhibits superoxide generation. | In vitro (xanthine oxidase) | Acts as an alternative electron acceptor, preventing superoxide formation. nih.gov |
| This compound inhibits the NO-sGC-cGMP pathway. | Rat model of sepsis | Inhibited the production of nitric oxide and cGMP. e-century.us |
| This compound inhibits guanylate cyclase. | Bovine coronary artery | Inhibited relaxation and guanylate cyclase activation by various vasodilators. cdnsciencepub.com |
Nrf2 Antioxidant Response Pathway Upregulation
This compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. geneticlifehacks.com The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the increased production of various antioxidant enzymes. geneticlifehacks.com Research indicates that this compound's ability to activate the Nrf2/ARE (Antioxidant Response Element) signaling pathway is a key component of its neuroprotective effects. nrc.govresearchgate.net
This upregulation of Nrf2-dependent genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. mdpi.com Studies have demonstrated that this mechanism is crucial in mitigating cellular stress and preventing cell death in various models of toxicity and disease. mdpi.comresearchgate.net For instance, in models of cisplatin-induced renal toxicity, this compound-induced activation of the Nrf2 pathway was associated with increased expression of antioxidant and DNA repair genes, leading to the protection of mitochondrial DNA. mdpi.com
The process is thought to be triggered by the production of hydrogen peroxide (H₂O₂) induced by this compound in the mitochondria. mdpi.com This mild oxidative signal then leads to the oxidation of Keap1, a protein that normally keeps Nrf2 inactive, allowing Nrf2 to translocate to the nucleus and activate the expression of its target genes. mdpi.com
Table 1: Effects of this compound on Nrf2 Pathway and Related Genes
| Model System | Effect of this compound | Associated Outcomes | Reference |
|---|---|---|---|
| P301S mouse model of tauopathy | Upregulation of Nrf2/ARE activated genes | Improved behavioral abnormalities, reduced tau pathology, inflammation, and oxidative damage | researchgate.net |
| Cisplatin-induced renal toxicity model | Activation of Nrf2/ARE signaling pathway | Increased expression of antioxidant and mtDNA repair genes (Ogg1, Brca1), protection of mitochondrial DNA | mdpi.com |
| Human bronchial epithelial cells | Upregulation of Nrf2/ARE pathway | Enhanced cellular levels of glutathione (B108866) (GSH) | nrc.gov |
| Osteoarthritis model | Regulation of Nrf2/PRDX1 pathway | Protection of cartilage, reduction of synovitis, and alleviation of pain | researchgate.net |
Monoamine Oxidase-A (MAO-A) Inhibition
This compound is a potent and reversible inhibitor of Monoamine Oxidase-A (MAO-A). fda.govnih.govnih.gov MAO-A is an enzyme responsible for the breakdown of several key neurotransmitters in the brain, including serotonin (B10506), norepinephrine, and dopamine. getheally.comfagronacademy.us By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the synaptic cleft, which is believed to contribute to its mood-regulating effects. fda.govgetheally.com
The inhibition of MAO-A by this compound is a significant aspect of its pharmacological profile. researchgate.net This action is potent and occurs at concentrations that are achievable in clinical use. nih.gov It is this mechanism that underlies the warnings against the concurrent use of this compound with other serotonergic medications, as the combination can lead to a potentially life-threatening condition known as serotonin syndrome, caused by excessive levels of serotonin in the brain. fda.gov
The interaction of this compound with MAO-A is complex; it acts as both an oxidizing substrate and a one-electron reductant. nih.govresearchgate.net While it strongly inhibits MAO-A, its effect on MAO-B, another isoform of the enzyme, is much weaker and occurs at significantly higher concentrations. nih.govnih.gov
Table 2: this compound's Inhibition of Monoamine Oxidase (MAO)
| Enzyme | Effect of this compound | Key Findings | Reference |
|---|---|---|---|
| MAO-A | Potent, reversible inhibitor | Complete inhibition at therapeutic concentrations; responsible for increased levels of serotonin, norepinephrine, and dopamine. | fda.govnih.govnih.gov |
| MAO-B | Weak inhibitor | Inhibition occurs at much higher concentrations compared to MAO-A. | nih.govnih.gov |
Protein Aggregation Inhibition
A significant area of research into this compound's therapeutic potential revolves around its ability to inhibit the aggregation of proteins that are hallmarks of various neurodegenerative diseases. oatext.com This includes proteins like tau and amyloid-beta, which form insoluble deposits in the brain in conditions such as Alzheimer's disease. internalhealingandwellnessmd.comacs.org
This compound has been shown to interfere with the aggregation process of multiple amyloidogenic proteins. nih.gov It can prevent the formation of toxic oligomeric species and, in some cases, promote the formation of less harmful fibrillar aggregates. acs.org This modulation of protein aggregation pathways is a key aspect of its neuroprotective potential.
This compound has been identified as an inhibitor of tau protein aggregation. oatext.comresearchgate.net Tau is a protein that normally stabilizes microtubules in neurons, but in certain neurodegenerative conditions known as tauopathies, it becomes abnormally phosphorylated and aggregates into neurofibrillary tangles. journalmeddbu.com
Research has shown that this compound can block the interaction between tau molecules, thereby preventing their self-aggregation. frontiersin.org It is thought to achieve this by oxidizing specific cysteine residues within the tau protein, which keeps it in a more stable, monomeric form that is resistant to aggregation. journalmeddbu.comfrontiersin.org Furthermore, this compound has been found to promote the clearance of tau pathology by inducing autophagy, a cellular process responsible for degrading and recycling damaged components. journalmeddbu.comnih.gov Studies in animal models have demonstrated that administration of this compound can lead to a reduction in both total and phosphorylated tau levels. journalmeddbu.com
Table 3: this compound's Effect on Tau Protein
| Mechanism | Observed Effect | Supporting Evidence | Reference |
|---|---|---|---|
| Aggregation Inhibition | Blocks tau-tau interaction and prevents self-aggregation. | In vitro studies showing inhibition of tau filament formation. | frontiersin.org |
| Oxidation of Cysteine Residues | Stabilizes the monomeric form of tau, making it resistant to aggregation. | Biochemical assays demonstrating modification of tau cysteine residues. | journalmeddbu.comfrontiersin.org |
| Autophagy Induction | Promotes the clearance of tau pathology. | Studies showing increased autophagy markers and reduced tau levels in cell and animal models. | journalmeddbu.comnih.govnih.gov |
Molecular and Biochemical Pathways Influenced by this compound
Beyond its direct mechanisms of action, this compound influences a range of molecular and biochemical pathways that are crucial for cellular function and homeostasis. These include the modulation of neurotransmitter metabolism and the regulation of inflammatory pathways.
Neurotransmitter Metabolism Modulation
This compound's influence extends to the broader metabolism of neurotransmitters. getheally.com As a potent MAO-A inhibitor, it directly impacts the levels of key monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. getheally.comfagronacademy.us This inhibition slows the degradation of these neurotransmitters, leading to their increased availability in the brain, which can affect mood and cognitive function. getheally.com
In addition to its well-established effects on the monoaminergic system, this compound has also been shown to modulate the cholinergic and glutamatergic systems. nih.gov For instance, it can influence the release and uptake of noradrenaline in vascular tissues. oup.com This broad-spectrum modulation of neurotransmitter systems underscores the complexity of this compound's effects on the central nervous system. nih.gov
Inflammatory Pathways Regulation
This compound exhibits significant anti-inflammatory properties by regulating various inflammatory pathways. getheally.comgethealthspan.com It has been shown to suppress the production of pro-inflammatory mediators and cytokines. nih.govmdpi.com One of the key mechanisms behind its anti-inflammatory effects is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in initiating inflammatory responses. geneticlifehacks.commdpi.combjbms.org
By downregulating the activation of the NLRP3 inflammasome, this compound can reduce the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). mdpi.com Furthermore, this compound has been observed to influence the signaling of nuclear factor-κB (NF-κB), a key transcription factor that governs the expression of numerous genes involved in inflammation. nih.govmdpi.com Research in various models has demonstrated that this compound can mitigate inflammatory responses and associated tissue damage. researchgate.netbjbms.org
Anti-infectious and Antiviral Mechanisms
This compound (MB) exhibits a broad spectrum of activity against a wide range of infectious agents, including parasites, fungi, bacteria, and viruses. Its mechanisms of action are multifaceted and often depend on the target organism and the presence of light.
Antiparasitic Mechanisms
This compound's efficacy as an antiparasitic agent is particularly well-documented against the malaria parasite, Plasmodium falciparum. Its action is considered pleiotropic, meaning it affects multiple targets within the parasite simultaneously, which may contribute to the low observed rates of drug resistance. tandfonline.com
One of the primary mechanisms is the selective inhibition of the parasite's glutathione reductase. tandfonline.comnih.gov This enzyme is crucial for maintaining redox balance within the parasite by ensuring a steady supply of reduced glutathione (GSH). By inhibiting this enzyme, this compound leads to a depletion of GSH, which increases the parasite's susceptibility to oxidative stress and sensitizes it to other drugs like chloroquine. tandfonline.comnih.gov
Furthermore, this compound interferes with the parasite's metabolism of hemoglobin. Inside its digestive vacuole, the parasite breaks down host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes this heme into a non-toxic crystalline substance called hemozoin. This compound has been shown to inhibit this polymerization process, leading to a buildup of toxic heme that damages the parasite. tandfonline.comasm.org It may also inhibit the degradation of methemoglobin, which is a substrate for the parasite's proteases. tandfonline.com
Research has demonstrated that MB is active against all blood stages of both chloroquine-sensitive and chloroquine-resistant P. falciparum strains, with 50% inhibitory concentration (IC50) values in the low nanomolar range. asm.org Studies have also shown that MB can interfere with parasite transmission by blocking the development of Plasmodium in the mosquito vector and preventing the invasion of host liver cells by sporozoites. mdpi.com
**Table 1: Antiparasitic Actions of this compound against *Plasmodium falciparum***
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Glutathione Reductase (GR) | Inhibits the enzyme, leading to glutathione depletion and increased oxidative stress. | tandfonline.comnih.govasm.org |
| Interference with Heme Metabolism | Heme Polymerization | Inhibits the conversion of toxic heme to non-toxic hemozoin. | tandfonline.comasm.org |
| Synergistic Action | Artemisinins | Acts synergistically with artemisinin (B1665778) and its derivatives. | asm.org |
| Transmission Blocking | Gametocytes and Sporozoites | Inhibits parasite development in mosquitoes and invasion of liver cells. | mdpi.com |
Antifungal Mechanisms
This compound has demonstrated significant antifungal activity, particularly against Candida species. The primary mechanism involves the induction of mitochondrial dysfunction. nih.govopenmicrobiologyjournal.com MB-treated Candida cells show sensitivity when grown on non-fermentable carbon sources, which points to the inhibition of mitochondria. openmicrobiologyjournal.com This mitochondrial impairment disrupts the cell's redox status and homeostasis. nih.govopenmicrobiologyjournal.com
Another key aspect of its antifungal action is the disruption of membrane integrity. nih.govopenmicrobiologyjournal.com This is evidenced by a significant decrease in the levels of ergosterol (B1671047), a vital component of the fungal cell membrane. openmicrobiologyjournal.com Studies have shown ergosterol levels can be reduced by as much as 66% in MB-treated Candida albicans. openmicrobiologyjournal.com Furthermore, MB inhibits the yeast-to-hyphal transition, a critical virulence factor for C. albicans that allows it to invade host tissues. nih.govopenmicrobiologyjournal.comjournalmeddbu.com Research indicates that MB is effective not only against C. albicans but also against other non-albicans species like C. tropicalis and C. krusei. nih.gov
Table 2: Antifungal Activity of this compound against Candida Species
| Mechanism | Effect | Target Species | Reference |
|---|---|---|---|
| Mitochondrial Dysfunction | Inhibits mitochondrial function, leading to disturbances in redox status. | C. albicans | nih.govopenmicrobiologyjournal.comjournalmeddbu.com |
| Membrane Disruption | Decreases ergosterol levels, compromising membrane integrity. | C. albicans | openmicrobiologyjournal.com |
| Inhibition of Virulence | Prevents the yeast-to-hyphal morphological transition. | C. albicans | nih.govopenmicrobiologyjournal.comjournalmeddbu.com |
| Broad-Spectrum Activity | Inhibits the growth of various Candida species. | C. albicans, C. tropicalis, C. krusei | nih.gov |
Antiviral Mechanisms
This compound possesses broad-spectrum antiviral properties, acting on various stages of the viral life cycle. droracle.aiwelltopiarx.com One proposed mechanism is the inhibition of viral entry into host cells. welltopiarx.com For SARS-CoV-2, MB has been shown to inhibit the crucial protein-protein interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby blocking viral attachment and entry. nih.govnih.gov
MB also interferes with viral replication at post-entry stages. droracle.aitandfonline.com Mechanistic studies on flaviviruses, such as Zika virus (ZIKV) and Dengue virus (DENV), have shown that MB can inhibit the viral protease NS2B-NS3, which is essential for processing the viral polyprotein and assembling new virions. tandfonline.com It has also been found to block the activity of viral RNA-dependent RNA polymerase. welltopiarx.com Additionally, MB can increase the pH of lysosomes, which interferes with pH-dependent viral processes like uncoating and membrane fusion. welltopiarx.com
Table 3: In Vitro Antiviral Efficacy of this compound
| Virus | Mechanism/Effect | Effective Concentration (EC50/IC50) | Reference |
|---|---|---|---|
| SARS-CoV-2 | Inhibits viral replication, entry, and post-entry stages. | 0.3–1.7 µM | droracle.ai |
| SARS-CoV-2 | Inhibits spike protein binding to ACE2 receptor. | 3.0–3.5 µM | nih.gov |
| Zika Virus (ZIKV) | Inhibits viral replication. | 0.41 µM | droracle.ai |
| Dengue Virus (DENV) | Inhibits viral replication. | 1.06 µM | droracle.ai |
Antimicrobial Photodynamic Therapy (aPDT)
The antimicrobial activity of this compound against bacteria is most prominently utilized through antimicrobial photodynamic therapy (aPDT). nih.govfrontiersin.orgnih.gov In this process, MB functions as a photosensitizer. wikipedia.orgasm.org When irradiated with light of a specific wavelength (typically in the red spectrum, ~630-670 nm), the MB molecule absorbs the light energy and transfers it to molecular oxygen present in the surrounding tissue. nih.govmdpi.commdpi.com
This energy transfer generates highly reactive oxygen species (ROS), such as singlet oxygen and other free radicals. asm.orgmdpi.comrsc.org These ROS are non-specific and highly cytotoxic, causing oxidative damage to essential components of the bacterial cell, including the cell membrane, proteins, and genetic material (DNA), ultimately leading to cell death. mdpi.comrsc.org This mechanism is effective against a broad range of bacteria, including antibiotic-resistant strains like extensively drug-resistant (XDR) Acinetobacter baumannii, Pseudomonas aeruginosa, and multidrug-resistant (MDR) Klebsiella pneumoniae. frontiersin.orgnih.govnih.gov
Table 4: Efficacy of this compound-Mediated aPDT against Bacteria
| Bacterial Species | Study Finding | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Significant reduction (up to 4.32-log10) in bacterial colonies following irradiation with a 635 nm diode laser. | nih.gov |
| Staphylococcus aureus | Effective photoinactivation under red light irradiation. | rsc.org |
| Escherichia coli | Potent antimicrobial activity when photoirradiated. | rsc.org |
| XDR Acinetobacter baumannii | Evident killing of extensively drug-resistant clinical isolates. | frontiersin.orgnih.gov |
| XDR Pseudomonas aeruginosa | Lethal reduction in viable cells of extensively drug-resistant clinical isolates. | frontiersin.orgnih.gov |
Therapeutic Research Applications of Methylene Blue
Neurological and Psychiatric Disorders Research
Alzheimer's Disease and Other Tauopathies
A significant area of research has focused on Methylene (B1212753) Blue's potential in neurodegenerative diseases characterized by the aggregation of tau protein, such as Alzheimer's disease. elsevierpure.comresearchgate.netnih.gov The accumulation of tau into neurofibrillary tangles is a hallmark pathology of these conditions. nih.gov
Research has shown that Methylene Blue can inhibit the aggregation of tau protein. nih.govdzne.de It is believed to work by preventing tau proteins from binding together, a critical step in the formation of neurofibrillary tangles. nih.gov In vitro studies have demonstrated that this compound inhibits heparin-induced tau aggregation. elsevierpure.comnih.gov The mechanism for this is thought to involve the oxidation of cysteine residues on the tau protein, which prevents the formation of disulfide bridges that are important for aggregation. dzne.de
Interestingly, while this compound has been found to reduce the formation of tau fibrils, some research indicates it may increase the number of granular tau oligomers. elsevierpure.comresearchgate.netnih.gov This is a crucial distinction, as some studies suggest that these soluble oligomers, rather than the insoluble fibrils, are the more neurotoxic species. elsevierpure.comnih.gov This finding has been proposed as a possible explanation for the mixed results observed in some clinical trials. elsevierpure.comresearchgate.net
| Research Area | Key Findings | Model System |
|---|---|---|
| Tau Aggregation Inhibition | Inhibits heparin-induced tau aggregation and prevents tau proteins from binding. nih.govelsevierpure.comnih.gov | In vitro |
| Effect on Tau Species | Reduces tau fibrils but may increase granular tau oligomers. elsevierpure.comresearchgate.netnih.gov | In vitro, Atomic Force Microscopy, Sucrose Gradient Centrifugation |
| Cognitive Effects | Rescued memory deficits. elsevierpure.comnih.gov | Mouse models of tauopathy |
| Clinical Trials | Mixed results; some studies with modified versions (LMTM) suggest potential benefits, but large trials have not shown clear overall benefit. nih.govnews-medical.netalzdiscovery.org | Human clinical trials |
Research has explored the potential of this compound to enhance cognitive functions, not only in the context of neurodegenerative diseases but also in healthy individuals. alzheimersnewstoday.com Studies have suggested that this compound can improve memory and attention. nih.govalzheimersnewstoday.com
In a randomized clinical trial involving 26 healthy participants, a single low dose of this compound was found to increase activity in brain regions associated with sustained attention and short-term memory, as measured by functional magnetic resonance imaging (fMRI). alzdiscovery.orgalzheimersnewstoday.com Specifically, it increased the response in the bilateral insular cortex, an area involved in memory formation. alzheimersnewstoday.com The study also reported a 7% improvement in memory retrieval compared to a placebo. alzdiscovery.org
Animal studies have also demonstrated the memory-enhancing effects of this compound. alzheimersnewstoday.com Research in rodents dating back to the 1970s showed improvements in spatial memory retention. alzheimersnewstoday.com These findings suggest that this compound may have the potential to modulate the activity of brain networks involved in memory and attention. alzheimersnewstoday.com
This compound has been investigated for its neuroprotective effects in the context of ischemia/reperfusion injury, a condition where blood supply to the brain is temporarily disrupted and then restored, leading to oxidative stress and neuronal damage. nih.govnih.govelsevierpure.com
Studies in animal models of global cerebral ischemia have shown that this compound can significantly improve the survival of neurons in vulnerable regions of the hippocampus. nih.govbohrium.com In a rat model of stroke, this compound treatment was found to reduce the infarct volume. nih.gov A preclinical study in mice also demonstrated that a low dose of this compound administered before the ischemic event was effective in preventing ischemic brain injury, with treated mice showing a 57.1% smaller infarct volume compared to the control group. neurology.org
The neuroprotective mechanism of this compound in this context is thought to be linked to its ability to support mitochondrial function. nih.govnih.govelsevierpure.com It can act as an alternative electron carrier in the mitochondrial respiratory chain, which helps to maintain energy production and reduce the generation of reactive oxygen species during reperfusion. nih.govnih.govelsevierpure.comnih.gov Research has shown that this compound can rescue ischemia-induced decreases in cytochrome c oxidase activity and ATP generation. nih.govbohrium.com It has also been shown to attenuate the depolarization of the mitochondrial membrane potential and reduce the activation of caspases, which are enzymes involved in programmed cell death. nih.govbohrium.com Furthermore, this compound has been found to reduce post-ischemic brain swelling by regulating the activation of aquaporin-4 and metabotropic glutamate receptor 5. researchgate.net
| Model | Key Findings | Reference |
|---|---|---|
| Rat Global Cerebral Ischemia Model | Improved neuronal survival in the hippocampus, rescued decreases in cytochrome c oxidase activity and ATP generation, attenuated mitochondrial membrane depolarization, and reduced caspase activation. nih.govbohrium.com | nih.govbohrium.com |
| Mouse Ischemic Brain Injury Model | Reduced mean infarct volume by 57.1% when administered prior to ischemia. neurology.org | neurology.org |
| Rat Middle Cerebral Artery Occlusion Model | Reduced post-ischemic brain swelling by regulating aquaporin-4 and metabotropic glutamate receptor 5. researchgate.net | researchgate.net |
Parkinson's Disease Research
This compound is being explored for its potential therapeutic benefits in Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons and motor deficits. uthscsa.edusciencedaily.com Research in animal models suggests that this compound may offer neuroprotection and ameliorate some of the symptoms of the disease. uthscsa.edunih.govresearchgate.net
In a chronic mouse model of Parkinson's disease, oral administration of low-dose this compound was found to significantly ameliorate motor coordination deficits. uthscsa.edu The same study also observed a reduction in the degeneration of tyrosine hydroxylase-positive neurons in the substantia nigra and their terminals in the striatum, indicating a protective effect on dopaminergic neurons. uthscsa.edu Notably, this compound also improved olfactory dysfunction in this model, a non-motor symptom of Parkinson's disease that is not typically addressed by current medications. uthscsa.edu
The neuroprotective effects of this compound in Parkinson's disease models are thought to be mediated by several mechanisms. It has been shown to possess antioxidant properties and the ability to enhance mitochondrial function, which are relevant to the underlying pathology of the disease. uthscsa.edusciencedaily.com Furthermore, research indicates that this compound can upregulate brain-derived neurotrophic factor (BDNF) and activate its downstream signaling pathways. nih.gov The protective effects of this compound against MPP+ toxicity (a neurotoxin used to model Parkinson's) were reversed by inhibiting the BDNF receptor, suggesting that the induction of this neurotrophic factor plays a significant role in its neuroprotective action. nih.gov
Mood Disorders and Antidepressant-like Effects
This compound has been investigated for its potential antidepressant and anxiolytic properties in various studies. nih.govsemanticscholar.org Its effects on mood disorders are thought to be related to its diverse pharmacological actions, including the inhibition of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. nih.gov
Clinical studies have explored the use of this compound in bipolar disorder, with some promising results. nih.gov In these studies, this compound was reported to have an antidepressant and anxiolytic effect without inducing a switch to mania. nih.gov Long-term use in some patients with bipolar disorder was associated with better stabilization and a reduction in residual symptoms. nih.govsemanticscholar.org
The mechanisms underlying these effects are likely multifaceted. nih.gov Besides its role as a MAO-A inhibitor, this compound is also a non-selective inhibitor of nitric oxide synthase and guanylate cyclase, and dysfunction in the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway has been linked to the neurobiology of mood disorders. nih.gov Its ability to restore mitochondrial function and improve neuronal energy production may also contribute to its therapeutic effects in these conditions. nih.gov
Ifosfamide-Induced Neurotoxicity Mitigation
This compound is utilized in the management of encephalopathy induced by the chemotherapy agent ifosfamide. researchgate.netnih.govnih.gov Ifosfamide-induced encephalopathy is a serious side effect that can occur in 10-30% of patients receiving this treatment. researchgate.net It is thought to be caused by a neurotoxic metabolite of ifosfamide, chloroacetaldehyde. researchgate.netbmj.com
This compound is believed to mitigate this neurotoxicity by inhibiting the formation of chloroacetaldehyde and by acting as an alternative electron acceptor, which helps to oxidize the excessive NADH produced during ifosfamide metabolism. researchgate.net
Numerous case reports and retrospective reviews have described the use of this compound for both the treatment and prophylaxis of ifosfamide-induced encephalopathy. researchgate.netnih.govnih.govnih.gov In cases of acute encephalopathy, administration of this compound has been reported to lead to a rapid resolution of symptoms, in some instances within 10 minutes. researchgate.net Marked improvement in central nervous system function has been observed within 24 hours of administration. nih.gov
This compound has also been used prophylactically to prevent the occurrence or reduce the severity of encephalopathy in subsequent cycles of ifosfamide treatment. nih.govbmj.comnih.gov Studies have shown that prophylactic use can lead to fewer and milder cases of neurotoxicity. researchgate.netbmj.com However, it is important to note that the evidence for its efficacy is largely based on case reports and retrospective studies, as there is a lack of controlled clinical trials. researchgate.netnih.gov Some reports also indicate that the encephalopathy can resolve spontaneously without treatment, making the precise contribution of this compound unclear in some cases. researchgate.netnih.gov
| Application | Reported Outcomes | Level of Evidence |
|---|---|---|
| Acute Treatment | Rapid resolution of encephalopathic symptoms, with improvement seen as quickly as 10 minutes in some cases. researchgate.net Marked CNS improvement within 24 hours. nih.gov | Case reports, retrospective chart reviews. researchgate.netnih.gov |
| Prophylaxis | Decreased severity of symptoms in subsequent cycles, enabling continuation of ifosfamide therapy. nih.govbmj.com Fewer and milder cases of encephalopathy. researchgate.net | Case reports, retrospective analysis. nih.govbmj.com |
Cardiovascular Research Applications
In the field of cardiovascular research, this compound is being investigated for its potential to manage conditions characterized by profound vasodilation and hypotension.
Vasoplegic Syndrome Management
Vasoplegic syndrome is a condition of severe and persistent vasodilation that can occur after cardiopulmonary bypass surgery, leading to dangerously low blood pressure. nih.govnih.govnews-medical.net Research has focused on this compound as a potential therapy due to its ability to inhibit nitric oxide (NO) synthase and soluble guanylate cyclase, enzymes that play a key role in vasodilation. nih.goviperfusion.orgmdpi.com By blocking the NO-cyclic guanosine monophosphate (cGMP) pathway, this compound helps to restore vascular tone and increase systemic vascular resistance. iperfusion.orgoup.com
Clinical studies have shown that this compound can lead to a significant increase in mean arterial pressure and systemic vascular resistance in patients with vasoplegic syndrome. nih.gov Some research suggests that early administration of this compound may be associated with improved outcomes, including reduced mortality and a shorter intensive care unit stay. nih.govresearchgate.netoup.com However, other studies have shown mixed results regarding its efficacy on mortality rates. nih.govfrontiersin.org
Septic Shock and Hypotension Reversal
Septic shock is a life-threatening condition characterized by persistent hypotension despite fluid resuscitation, often requiring vasopressors to maintain blood pressure. This compound is being investigated as an adjunctive therapy in these cases. emra.org Its mechanism of action involves the inhibition of nitric oxide-mediated vasodilation, a key contributor to the pathophysiology of septic shock. frontiersin.orgnih.gov By inhibiting guanylate cyclase, this compound reduces the production of cGMP, leading to vasoconstriction and an increase in blood pressure. frontiersin.orgresearchgate.net
Studies have shown that this compound can improve hemodynamic parameters in patients with septic shock, including an increase in mean arterial pressure and systemic vascular resistance, and a reduction in the need for vasopressors. researchgate.netmssm.edunih.gov A systematic review and meta-analysis of randomized controlled trials found that this compound administration was associated with a shorter time to vasopressor discontinuation, a decreased length of stay in the intensive care unit, and fewer days on mechanical ventilation. frontiersin.orgnih.govresearchgate.net Some research suggests that early adjunctive use of this compound in septic shock may be beneficial. emra.orgcoreem.net
Hepatopulmonary Syndrome and Cirrhosis
Research into the application of this compound for hepatopulmonary syndrome and complications of cirrhosis is still in the early stages. The rationale for its use in these conditions is again linked to its inhibitory effects on the nitric oxide pathway. In cirrhosis, increased nitric oxide production contributes to splanchnic vasodilation and the development of portal hypertension. By inhibiting guanylate cyclase, this compound has the potential to counteract this vasodilation.
Infectious Diseases Research
This compound has a long history as an anti-infective agent and is now being re-examined for its potential in treating various infectious diseases, including malaria and viral infections.
Malaria Treatment and Resistance Reversal
This compound was one of the first synthetic drugs used to treat malaria. nih.govproceedings.science Its proposed mechanisms of action against the Plasmodium parasite are multifaceted, including the inhibition of the parasite's glutathione (B108866) reductase, which makes it more susceptible to oxidative stress, and interference with heme detoxification. nih.govplos.org
A significant area of research is its gametocytocidal activity, meaning it can kill the sexual stages of the malaria parasite, which are responsible for transmission from humans to mosquitoes. nih.govnih.govbohrium.com This property is crucial for malaria control and elimination efforts. nih.gov Studies have shown that this compound-based combination therapies are associated with significantly reduced gametocyte carrier rates. nih.govbohrium.com Furthermore, research suggests that this compound can act synergistically with artemisinin-based therapies and may be effective against drug-resistant strains of malaria. nih.govumn.edu
Antiviral Therapy (e.g., COVID-19, HPV, SARS-CoV-2)
This compound has demonstrated broad-spectrum antiviral activity in various studies. news-medical.net In the context of SARS-CoV-2, the virus that causes COVID-19, research has shown that this compound can inhibit the interaction between the viral spike protein and the ACE2 receptor, which is the primary entry point for the virus into human cells. nih.govmusechem.commacsenlab.com This inhibition occurs at low micromolar concentrations and does not require light activation. musechem.com
In vitro studies have indicated that this compound can inhibit the replication of SARS-CoV-2. c19early.orgresearchgate.net Some clinical studies have explored its use in patients with COVID-19, with preliminary reports suggesting potential benefits such as reduced hospital stays and mortality, although more extensive research is needed to confirm these findings. news-medical.netnih.gov The potential mechanisms of action are thought to be multimodal, targeting not only viral entry but also modulating the host's inflammatory response. researchgate.net
Antimicrobial Effects in Urinary Tract Infections
This compound has been investigated for its antimicrobial properties, particularly in the context of urinary tract infections (UTIs), which are frequently caused by uropathogenic Escherichia coli (UPEC). Research has explored the use of this compound in antimicrobial photodynamic inactivation (aPDI), a process that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that are lethal to microbes.
In a study utilizing a rat model of UTI, the efficacy of this compound-mediated aPDI was significantly enhanced by the addition of potassium iodide. nih.govharvard.edu This combination therapy led to a more substantial and rapid reduction of the bacterial load in the bladder compared to this compound aPDI alone. nih.govharvard.edu Researchers introduced this compound into the bladder, followed by a potassium iodide solution, and then delivered intravesicular illumination with a 660 nm laser. nih.gov While recurrence of the infection was observed in some cases, the combination of this compound and potassium iodide resulted in a significantly shorter duration of infection compared to untreated controls. nih.govharvard.edu Notably, this treatment approach did not show any signs of damage to the bladder lining. nih.gov The potentiation by potassium iodide is thought to be due to the generation of long-lived bactericidal reactive oxygen species. massgeneral.org This approach is considered a potential alternative or adjunct to antibiotic therapy, especially in the face of growing antibiotic resistance. nih.govharvard.edu
| Parameter | Observation in Rat Model of UTI | Reference |
| Pathogen | Uropathogenic Escherichia coli (UPEC) | nih.govharvard.edu |
| Treatment | This compound-mediated antimicrobial photodynamic inactivation (aPDI) | nih.govharvard.edu |
| Potentiating Agent | Potassium Iodide (KI) | nih.govharvard.edu |
| Outcome | Significant reduction in bacterial load and shorter duration of infection with MB + KI compared to MB alone or no treatment. | nih.govharvard.edu |
| Safety | No observable damage to the bladder lining. | nih.gov |
Photodynamic Inactivation of Pathogens
The application of this compound in photodynamic inactivation (PDI) extends beyond UTIs to a broader range of pathogens, including bacteria and viruses. The fundamental mechanism of PDI involves a photosensitizer, in this case, this compound, which, upon activation by light of a specific wavelength (typically in the red range, 630-680 nm), generates highly reactive oxygen species (ROS). nih.govfrontiersin.orgdrugs.com These ROS, such as singlet oxygen and free radicals, are cytotoxic and can effectively kill pathogens by damaging their cellular components like DNA, proteins, and lipids. drugs.commacsenlab.com
This compound's efficacy as a photosensitizer has been demonstrated against various microorganisms. It is known to act through both Type I and Type II photosensitization mechanisms. mdpi.com The Type I mechanism involves the transfer of electrons to produce superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, while the Type II mechanism involves energy transfer to molecular oxygen to create highly reactive singlet oxygen. mdpi.com Singlet oxygen is often considered the most effective antimicrobial species produced during PDI. nih.gov
Research has shown the effectiveness of this compound-based PDI against a variety of pathogens, including:
Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA). mdpi.comnih.gov
Gram-negative bacteria such as Escherichia coli. nih.gov
Viruses, including various enveloped viruses like HIV, Hepatitis B and C, and coronaviruses. nih.gov
The addition of certain compounds, such as potassium iodide, has been shown to synergistically enhance the bacterial killing efficacy of this compound PDI. nih.gov This approach holds promise for treating localized infections and decontaminating biological products. nih.gov
Oncological Research Applications
This compound is being actively investigated for its potential applications in oncology, primarily through a modality known as photodynamic therapy (PDT). nih.govfrontiersin.org The principle of PDT in cancer treatment is similar to its antimicrobial application: this compound, as a photosensitizer, is administered and preferentially accumulates in cancer cells. frontiersin.orgbiolight.shop Subsequent exposure of the tumor to light of a specific wavelength activates the this compound, leading to the production of cytotoxic reactive oxygen species (ROS) that induce cancer cell death. nih.govfrontiersin.orgdrugs.com This process can lead to apoptosis (programmed cell death) or necrosis (tissue death) of the cancerous cells. drugs.commacsenlab.com
Photodynamic Therapy (PDT) in Cancer Research
Preclinical studies have demonstrated the efficacy of this compound-based PDT against various types of cancer, including colorectal tumors, melanoma, and other carcinomas. nih.govfrontiersin.org The selective accumulation of this compound in tumor tissues is a key advantage, as it helps to spare surrounding healthy cells from damage. drugs.combiolight.shop The phenothiazine (B1677639) chromophore within the this compound molecule is responsible for absorbing light in the 630 to 680 nm range, which initiates the generation of ROS. nih.govfrontiersin.org
Research has shown promising results for this compound-mediated PDT in the context of colorectal cancer. In vitro studies on HT-29 colon cancer cell lines have demonstrated significant antitumor effects. substack.com One study reported that this compound-mediated PDT using a 635 nm LED light source resulted in 80% cell death after 72 hours. substack.com Another study investigating the combination of this compound-PDT with the chemotherapeutic agent doxorubicin found a significant decrease in the viability of HT-29 colorectal cancer cells. nih.govsbmu.ac.ir This combination therapy also led to substantially higher lactate dehydrogenase (LDH) release and lipid peroxidation rates, indicating increased cytotoxicity and oxidative stress. nih.govsbmu.ac.ir In vivo studies in mice with experimental colorectal tumors have also shown that local injection of this compound followed by irradiation can lead to complete tumor destruction in a significant percentage of treated animals. researchgate.net
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Colorectal Cancer | HT-29 Cell Line (in vitro) | MB-PDT with LED light source | 80% cell death after 72 hours. | substack.com |
| Colorectal Cancer | HT-29 Cell Line (in vitro) | MB-PDT combined with Doxorubicin | Significantly decreased cell viability and increased cytotoxicity. | nih.govsbmu.ac.ir |
| Colorectal Cancer | Xenotransplanted tumor in mice (in vivo) | Local injection of MB followed by irradiation | Complete tumor destruction in 79% of treated animals under optimal conditions. | researchgate.net |
This compound-PDT has also been shown to be effective in preclinical models of malignant melanoma, a highly aggressive form of skin cancer. nih.gov In a mouse model of melanoma, two treatments with this compound-PDT resulted in a 99% decrease in tumor volume and a 75% decrease in tumor weight compared to untreated mice. nih.govresearchgate.net This reduction in tumor size was associated with a significant decrease in the expression of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, and heparanase, a molecule linked to cell invasion. nih.gov Specifically, there was a 75% decrease in PCNA expression and a 95% decrease in heparanase expression. nih.govresearchgate.net Research has also highlighted that this compound can efficiently penetrate melanoma cells. nih.gov
| Parameter | Reduction in Mouse Melanoma Model | Reference |
| Tumor Volume | 99% | nih.govresearchgate.net |
| Tumor Weight | 75% | nih.govresearchgate.net |
| PCNA Expression | 75% | nih.govresearchgate.net |
| Heparanase Expression | 95% | nih.govresearchgate.net |
Cancer Cell Apoptosis Induction and Proliferation Inhibition
A key mechanism by which this compound-PDT exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. drugs.com In melanoma cells, this compound-PDT has been shown to induce intense apoptotic cell death. nih.gov The process begins with the photochemical generation of ROS, which then activates the intrinsic apoptotic pathway involving caspase-9 and caspase-3. nih.gov Proteomic studies have suggested the involvement of mitochondrial dysfunction in this process, as several mitochondrial proteins involved in the electron transport chain are altered. nih.gov The selective binding of this compound to mitochondria appears to be a crucial step in initiating this apoptotic cascade. nih.gov
In addition to inducing apoptosis, this compound has been found to inhibit the proliferation of cancer cells. macsenlab.com Studies on human ovarian cancer cells have shown that this compound can inhibit their proliferation both in vitro and in vivo. macsenlab.com In chemo-sensitive ovarian cancer cell lines, this compound treatment led to a significant reduction in cell proliferation. mdpi.com Furthermore, long-term exposure to this compound was found to induce increased apoptosis in these cells. mdpi.com
Adjunctive Therapy with Radiation and Chemotherapy
This compound (MB) is under investigation as an adjunctive therapy to enhance the efficacy of traditional cancer treatments like radiation and chemotherapy. Its potential lies in its ability to selectively target cancer cells and increase their susceptibility to these treatments.
One of the primary mechanisms explored is Photodynamic Therapy (PDT) . In PDT, MB acts as a photosensitizer. drugs.com It accumulates in tumor tissues and, when activated by light of a specific wavelength (typically 630–680 nm), it generates reactive oxygen species (ROS). drugs.comworldscientific.com These ROS, including singlet oxygen and free radicals, induce damage to cellular components, leading to cancer cell death through apoptosis or necrosis. drugs.com Preclinical studies have shown that PDT with MB can lead to a reduction in tumor size in various cancer models, including breast cancer, colorectal cancer, carcinoma, and melanoma. drugs.com For instance, in a lung cancer animal model, intratumoral injection of MB followed by illumination resulted in a significant decrease in tumor volume. ersnet.org
| Therapeutic Approach | Mechanism of Action | Observed Effects in Preclinical Models |
| Photodynamic Therapy (PDT) | This compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. drugs.comworldscientific.com | - Reduction in tumor size. drugs.comnih.gov- Induction of apoptosis and necrosis in cancer cells. drugs.com- Effective against various cancers including colorectal, carcinoma, and melanoma. nih.gov |
| Sonodynamic Therapy (SDT) | This compound acts as a sonosensitizer, enhancing the cytotoxic effects of ultrasound. iiarjournals.orgiiarjournals.org | - Increased cancer cell death when combined with ultrasound. iiarjournals.orgnih.gov- The primary mediator of this effect appears to be the hydroxyl radical. iiarjournals.orgnih.gov |
| Adjunct to Chemotherapy | May increase the effectiveness of chemotherapy drugs. | - Synergistic effects observed in some studies. cancercenterforhealing.com |
| Adjunct to Radiation Therapy | Sensitizes cancer cells to radiation. cancercenterforhealing.com | - Enhanced tumor cell death and decreased tumor growth in glioblastoma and breast cancer models when combined with radiation. cancercenterforhealing.com |
Another emerging area is Sonodynamic Therapy (SDT) , which utilizes ultrasound to activate a sonosensitizer like MB. This approach is promising for treating tumors located deep within the body. iiarjournals.org In vitro studies have demonstrated that MB has a sonodynamic antitumor effect, with the hydroxyl radical being the principal mediator of this effect. iiarjournals.orgnih.gov
Beyond light and sound-activated therapies, MB has shown potential to directly enhance conventional treatments. Research suggests that MB can have a synergistic effect when combined with chemotherapy and can sensitize cancer cells to radiation therapy. cancercenterforhealing.com For example, one study found that the combination of MB and radiation therapy was more effective at inhibiting tumor growth in mice with breast cancer than either treatment alone. cancercenterforhealing.com Another study on glioblastoma, a type of brain cancer, showed that MB sensitized tumor cells to radiation, leading to increased cell death and reduced tumor growth. cancercenterforhealing.com
Furthermore, MB is being investigated for managing the side effects of cancer treatments. For instance, this compound oral rinse has been studied for its effectiveness in reducing pain from oral mucositis, a common and debilitating side effect of radiation therapy in head and neck cancer patients. brio-medical.comnih.govasco.org
Other Emerging Therapeutic Research Areas
This compound's anti-inflammatory properties are being explored for their potential to protect various organs from damage.
Pulmonary Protection: In the context of lung cancer treatment, topical this compound used as a PDT agent has been shown to be efficient in preclinical models. ersnet.org
Renal Protection: Research indicates that MB may offer protective effects for the kidneys. In cases of septic shock, MB has been shown to attenuate kidney damage by inhibiting the nitric oxide (NO) pathway. springermedizin.denih.gov Studies in rats have also demonstrated that MB can prevent degenerative changes in the kidneys caused by the immunosuppressant drug Ciclosporin A, likely due to its ability to inhibit xanthine (B1682287) oxidase and quench nitric oxide production. nih.govkarger.com
Cardiac and Pancreatic Protection: While direct research on MB's protective effects on the heart and pancreas is still emerging, its known mechanisms of reducing oxidative stress and inflammation suggest potential benefits for these organs as well.
This compound is being investigated for its ability to promote wound healing, particularly in chronic and infected wounds. nih.gov
One of the key approaches is the use of MB in Photodynamic Therapy (PDT) for wound disinfection and healing. nih.govspringermedizin.de When applied topically and activated by light, MB produces reactive oxygen species that can eliminate harmful pathogens in the wound bed. merakimedicinal.com This antimicrobial action is particularly relevant in the context of rising antibiotic resistance. bloopharmapeutica.com
Studies have shown that MB-mediated PDT can lead to a significant reduction in wound size and signs of infection, such as odor and exudate. nih.gov In a study on mice, a hydrogel containing MB combined with laser therapy was shown to accelerate wound closure and improve tissue granulation, inflammation, and angiogenesis. nih.govspringermedizin.de This combination therapy also significantly reduced serum levels of inflammatory markers like tumor necrosis factor (TNF)-α and interleukin (IL)-1β. nih.govspringermedizin.de
Furthermore, research on diabetic wounds in mice has shown that a nanoemulsion of MB accelerated healing, promoted the expression of endothelial cell markers, and reduced cell death. tandfonline.com In vitro studies have also indicated that MB can stimulate the proliferation of fibroblasts, the cells responsible for producing collagen, which is essential for skin structure and healing. skin-challenges.comnih.gov
| Application Area | Key Findings from Research Studies |
| Chronic Wounds | - MB-mediated photodynamic therapy (PDT) shows potential in treating diabetic foot ulcers, venous leg ulcers, and pressure ulcers. nih.gov- Significant reduction in wound size and indicators of infection (odor, exudate) have been observed. nih.gov |
| Infected Wounds | - MB-PDT has been effective in achieving complete healing of infected wounds in some patient studies. bloopharmapeutica.com- Offers a potential alternative to traditional antibiotics, addressing concerns of bacterial resistance. bloopharmapeutica.com |
| Diabetic Wounds | - A topical MB nanoemulsion accelerated wound healing in diabetic mice. tandfonline.com- MB promoted the expression of markers for endothelial cells (α-SMA, CD31, and VEGF) and reduced cell death. tandfonline.com |
| General Wound Healing | - A hydrogel with MB combined with laser therapy accelerated wound closure in mice. nih.govspringermedizin.de- The combination therapy improved tissue granulation, inflammation, and angiogenesis. nih.govspringermedizin.de- MB can stimulate the proliferation of fibroblasts, which are crucial for collagen production. skin-challenges.comnih.gov |
This compound is gaining significant attention in the field of anti-aging research due to its potential to combat cellular senescence and protect against age-related decline. kingspharma.comnih.gov
A key mechanism behind MB's potential anti-aging effects is its ability to enhance mitochondrial function. researchgate.netumh.es Mitochondria are the energy-producing organelles in cells, and their decline is a hallmark of aging. researchgate.net MB acts as an alternative electron carrier in the mitochondrial electron transport chain, which can help restore ATP production and enhance oxygen consumption in tissues. researchgate.netumh.essheenveinandcosmetics.com
Research has shown that MB can delay cellular senescence, the process where cells stop dividing, in human skin fibroblasts. nih.govmindmend.co It has been observed to increase the proliferation of these cells and delay markers of aging. mindmend.co In laboratory studies, skin cells treated with MB maintained their youthful characteristics for longer periods. mindmend.co
In the context of neurodegenerative diseases like Alzheimer's, MB has shown promise in preclinical and early clinical studies. sheenveinandcosmetics.comnih.gov It is known to cross the blood-brain barrier and may help by inhibiting the aggregation of tau proteins, a hallmark of the disease. sheenveinandcosmetics.comnews-medical.netscriptworksrx.com A derivative of this compound, LMTX®, has been shown in a Phase 2 clinical trial to slow cognitive decline in some Alzheimer's patients. sheenveinandcosmetics.com
Furthermore, MB's antioxidant properties help to neutralize free radicals and reduce oxidative stress, a major contributor to the aging process and various age-related diseases. kingspharma.comyuniquemedical.com This can help protect cells, proteins, and DNA from damage. kingspharma.com
Diagnostic Research Applications of Methylene Blue
Surgical Imaging and Localization Techniques
Methylene (B1212753) blue's ability to selectively stain certain tissues has made it a significant area of research for improving the precision and effectiveness of surgical procedures.
Sentinel Lymph Node Mapping in Cancer Procedures (e.g., Breast Cancer)
The technique involves injecting methylene blue around the tumor site, from where it is taken up by the lymphatic vessels and travels to the first draining lymph node(s) - the sentinel nodes. dovepress.com The surgeon can then visually identify and excise the blue-stained node(s) for pathological examination. dovepress.com
Research Findings:
A meta-analysis of 18 studies found that using this compound dye alone for SLN mapping resulted in a combined identification rate of 91%. plos.org While this demonstrates a high rate of successful identification, the same study reported a higher-than-ideal false negative rate, suggesting that this method may not be as reliable as the dual-tracer technique. plos.org
Another study compared the use of 1% lymphazurin versus 1% this compound for SLNM in early-stage breast cancer and found them to be equally effective. ascopubs.org Both dyes achieved a 100% success rate in SLNM in their respective patient groups, with similar numbers of SLNs identified per patient. ascopubs.org
More recent research has explored combining this compound with other non-radioactive tracers, such as indocyanine green (ICG) and fluorescein (B123965). frontiersin.orgaacrjournals.org A randomized controlled trial comparing a combination of fluorescein and this compound to the standard technetium-99m sulfur colloid and this compound found that the dual-dye combination was non-inferior in identifying SLNs. aacrjournals.org This suggests that a non-radioactive dual tracer technique could be a viable and more accessible alternative. aacrjournals.org
| Tracer(s) | Identification Rate | Key Findings | Citations |
| This compound (alone) | 91% | Acceptable identification rate but a higher false negative rate. | plos.org |
| 1% this compound vs. 1% Lymphazurin | Both 100% | Both dyes were found to be equally effective for SLNM. | ascopubs.org |
| Fluorescein + this compound vs. Tc99-Sulphur Colloid + this compound | 84.6% in both arms | The dual-dye combination was non-inferior to the standard dual-tracer technique. | aacrjournals.org |
| This compound + Indocyanine Green | Not specified | The combined use can detect SLNs missed by either tracer alone, potentially reducing the false-negative rate. | frontiersin.org |
Parathyroid Gland Mapping
Intraoperative identification of parathyroid glands is critical during thyroid and parathyroid surgery to prevent inadvertent removal and subsequent hypoparathyroidism. amegroups.cnamegroups.org this compound has been investigated as an adjunct for localizing parathyroid glands. amegroups.org The dye is thought to be taken up by the parathyroid glands, staining them and making them more easily distinguishable from surrounding tissues. amegroups.org
Research Findings:
While this compound has been used for this purpose since 1971, its application is limited due to potential side effects. amegroups.orgfrontiersin.org More recent research has focused on near-infrared (NIR) fluorescence imaging, utilizing the autofluorescence of the parathyroid glands or exogenous fluorescent agents like indocyanine green (ICG). amegroups.cnamegroups.orgamegroups.orgfrontiersin.orgmdpi.com Studies have shown that both parathyroid autofluorescence and ICG fluorescence provide high detection rates of parathyroid glands, with one study reporting rates of 98% and 95%, respectively. mdpi.com These newer techniques appear to be more promising and have fewer limitations than this compound for parathyroid gland identification. frontiersin.org
A study by van der Vorst et al. investigated the use of low-dose this compound with NIR fluorescence imaging for parathyroid adenoma detection. mdpi.com In this study, 9 out of 10 adenomas were successfully identified using this method. mdpi.com
| Technique | Detection Rate | Key Findings | Citations |
| This compound (visual staining) | Not specified | Use is limited due to potential adverse effects. | amegroups.orgfrontiersin.org |
| This compound with NIR Fluorescence | 90% (9 out of 10 adenomas) | Showed promise in identifying parathyroid adenomas. | mdpi.com |
| Parathyroid Autofluorescence | 98% | High detection rate without the need for an exogenous dye. | mdpi.com |
| Indocyanine Green (ICG) Fluorescence | 95% | High detection rate, comparable to autofluorescence. | mdpi.com |
Neuroendocrine Tumor Detection
The intraoperative identification of neuroendocrine tumors (NETs), particularly small or multiple tumors, can be challenging. wjgnet.comoup.com this compound has been researched for its potential to accumulate in neuroendocrine tumor cells, thereby aiding in their visualization during surgery. mdpi.com
Research Findings:
The first reported use of this compound to stain a pancreatic insulinoma was in 1974. mdpi.com More recently, research has focused on using this compound as a fluorescent agent for near-infrared (NIR) imaging of NETs. mdpi.comwjgnet.com A preclinical study in transgenic mice demonstrated that intravenous injection of this compound allowed for the high-sensitivity detection of insulinomas. wjgnet.com
A clinical study investigated the use of intraoperative NIR fluorescence imaging with this compound for the detection of small intestinal NETs (SI-NETs). oup.com The study found that 93% of liver metastases and 94% of peritoneal metastases from SI-NETs were fluorescence-positive after this compound administration. oup.com This suggests that this compound-guided fluorescence imaging can improve the visualization of metastatic NETs. oup.com Another case report highlighted the use of submucosal this compound injection to identify a tiny residual neuroendocrine tumor in the colon that was not visible to the naked eye after biopsy. endoscopedia.com
| Application | Key Findings | Citations |
| Pancreatic Insulinoma Staining | First reported use in 1974. Preclinical studies show high-sensitivity detection with NIR fluorescence. | mdpi.comwjgnet.com |
| Small Intestinal NETs (SI-NETs) Detection | 93% of liver metastases and 94% of peritoneal metastases were fluorescence-positive with NIR imaging. | oup.com |
| Residual Colon NET Detection | Submucosal injection helped identify a tiny, otherwise invisible, residual tumor. | endoscopedia.com |
Fluorescence Imaging Research
This compound possesses fluorescent properties that are being actively explored for various diagnostic imaging applications. nih.gov When excited by light of a specific wavelength, it emits light at a longer wavelength, typically in the near-infrared (NIR) spectrum. nih.govfrontiersin.org This NIR fluorescence allows for deeper tissue penetration and visualization of structures not visible to the naked eye. nih.gov
Research Findings:
This compound has an excitation peak at approximately 665-670 nm and an emission peak around 686-690 nm. nih.govfrontiersin.org Its quantum yield, a measure of its fluorescence efficiency, is reported to be 0.52. nih.gov Research has shown that this compound can be used as a NIR fluorophore for intraoperative imaging of various tissues and structures. nih.govfrontiersin.org For instance, it has been used to visualize ureters during colorectal surgery by leveraging its excretion by the kidneys. hra.nhs.uk The dye becomes fluorescent under red light, allowing surgeons to identify the ureters and avoid injury. hra.nhs.uk
Studies have also investigated the potential of this compound for imaging gastric tissues and tumors. frontiersin.org While research in animal models suggests that this compound has specificity for gastric tissues rather than gastric tumors themselves, this property could still be valuable for ensuring precise resection margins during gastrectomy. frontiersin.org Furthermore, under highly acidic conditions, the protonated form of this compound (MBH) exhibits a significant red-shift in its fluorescence emission to the second near-infrared window (NIR-II, 1000-1700 nm), which could have applications in imaging conditions like hyperacidity. acs.org
| Property | Value/Description | Citations |
| Excitation Peak | ~665-670 nm | nih.govfrontiersin.org |
| Emission Peak | ~686-690 nm | nih.govfrontiersin.org |
| Quantum Yield | 0.52 | nih.gov |
| NIR-II Emission (Protonated form) | ~930 nm | acs.org |
Perfusion and Tissue Tracing Studies
The ability of this compound to be distributed through the vascular system and stain tissues makes it a useful agent for perfusion and tissue tracing studies. mdpi.comnih.gov These studies are important for assessing blood flow to tissues, such as in skin flaps used in reconstructive surgery, and for understanding the vascular supply of various anatomical regions. mdpi.commdpi.com
Research Findings:
In vivo studies in animal models have demonstrated that this compound is an efficient tissue tracer. mdpi.comnih.gov Its small molecular weight allows for easy and rapid diffusion into tissues. mdpi.com It has been used to assess flap perfusion in pigs and to trace the perfusion of perforator vessels in rats. mdpi.com In these studies, the dye is typically injected intravenously or intra-arterially, and its distribution is visually assessed or measured. mdpi.com
Research has also explored the use of this compound in the context of ischemic stroke. plos.orgplos.orgstonybrookmedicine.edu Studies in rat models have shown that this compound can improve cerebral blood flow to the at-risk tissue (the ischemic penumbra) following a stroke. plos.orgstonybrookmedicine.edu Magnetic resonance imaging (MRI) studies have demonstrated that this compound treatment can reduce the final infarct volume by salvaging a greater proportion of the ischemic tissue. plos.org These neuroprotective effects are thought to be related to this compound's ability to enhance cellular energy production and its antioxidant properties. plos.orgplos.org
| Application | Model | Key Findings | Citations |
| Flap Perfusion Assessment | Pigs | Used to evaluate blood flow to skin flaps. | mdpi.com |
| Perforator Tracing | Rats | Efficiently traced the perfusion of perforator vessels. | mdpi.com |
| Ischemic Stroke | Rats | Improved cerebral blood flow to the ischemic penumbra and reduced infarct volume. | plos.orgplos.orgstonybrookmedicine.edu |
Synthesis and Derivatives Research of Methylene Blue
Synthetic Methodologies for Methylene (B1212753) Blue Analogues
The synthesis of Methylene Blue analogues is a significant area of chemical research, driven by the goal of creating new molecules with tailored properties. nih.gov While the original phenothiazine (B1677639) molecule is relatively inexpensive, its derivatives can be costly to produce. kpfu.ru Researchers have developed several strategic approaches to synthesize a wide array of MB analogues, including those with modifications to the central phenothiazine core, as well as both symmetrical and asymmetrical substitutions.
The phenothiazine (PTZ) core is a versatile heterocyclic structure that allows for chemical modifications at several key positions, primarily N-10, C-2, C-3, C-7, and C-8. rsc.org These positions are susceptible to various chemical reactions, including N-substitution, electrophilic aromatic substitution (like halogenation), oxidation, and formylation. rsc.org
Common synthetic strategies for the PTZ core itself involve either the reaction of diphenylamine (B1679370) with sulfur using a Lewis acid catalyst like aluminum chloride or the reaction of halo nitrobenzene (B124822) precursors with halo thiophenol derivatives. rsc.org
A prominent method for creating MB analogues involves a tandem sequence of electrophilic and nucleophilic aromatic substitutions. This process starts with the reaction of phenothiazine with an excess of bromine in acetic acid. mst.edu This step results in two electrophilic aromatic substitutions and one oxidation, yielding 3,7-dibromophenothiazin-5-ium bromide. mst.edu This intermediate serves as a crucial building block for subsequent modifications. Another approach begins with commercially available 2-cyanophenothiazine, which can be chemically altered to introduce various functional groups. nih.gov
Building upon the modified phenothiazine core, chemists can synthesize both symmetrical and asymmetrical derivatives. The distinction lies in the nature of the substituent groups at the 3 and 7 positions of the phenothiazine ring.
Symmetrical Derivatives: These analogues possess identical substituents at the 3 and 7 positions. A general method involves reacting the 3,7-dibromophenothiazin-5-ium bromide intermediate with a secondary amine. mst.edugoogle.com For example, reacting this intermediate with diallylamine (B93489) or allylmethylamine yields symmetrical 3,7-bis[di(2-propenyl)amino]phenothiazin-5-ium bromide and 3,7-bis[methyl, (2-propenyl)amino]phenothiazin-5-ium bromide, respectively. mst.edu The choice of solvent is critical in this step, with chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2) providing the best yields (around 63%). mst.edu
Asymmetrical Derivatives: These analogues feature different substituents at the 3 and 7 positions. The synthesis of these compounds requires more controlled, stepwise approaches. One successful strategy involves the oxidation of phenothiazine to the phenothiazine-5-cation, followed by sequential reactions with different nucleophilic agents. kpfu.ru Another developed approach focuses on the synthesis of asymmetrical 3,7-di(N'-arylamino)phenothiazines. nih.govmdpi.com This can be achieved via two primary routes:
Reacting 3-(phenylamino)phenothiazin-5-ium triiodide with a series of different arylamines. mdpi.com
Reacting 3-substituted phenothiazine derivatives with aniline. mdpi.com
These methods have successfully produced a series of novel asymmetrical phenothiazines containing various functional groups like ester, tert-butoxycarbonyl, sulfonic acid, hydroxyl, and amine groups in high yields. mdpi.com
| Approach | Description | Derivative Type | Key Intermediates | Reference |
|---|---|---|---|---|
| Electrophilic/Nucleophilic Substitution | Bromination of phenothiazine followed by nucleophilic substitution with amines. | Symmetrical | 3,7-dibromophenothiazin-5-ium bromide | mst.edu |
| Phenothiazine Oxidation | Oxidation of phenothiazine to phenothiazine-5-cation, followed by reaction with nucleophiles. | Symmetrical & Asymmetrical | Phenothiazine-5-cation | kpfu.ru |
| Stepwise Arylamination | Sequential reaction with different arylamines on a phenothiazine core. | Asymmetrical | 3-(phenylamino)phenothiazin-5-ium triiodide | nih.govmdpi.com |
A significant advancement in the functionalization of this compound is the modification at the nitrogen atom at position 10 (N-10) with a carbamoyl (B1232498) linkage. olemiss.eduolemiss.edu This specific modification has been shown to create "caged" MB derivatives that can act as a multifunctional photocleavable ligand. rsc.orgolemiss.edu
These derivatives can exhibit an "off-to-on" fluorescence switch property. olemiss.eduolemiss.edu The linkage is sensitive to stimuli such as far-red light (around 660 nm) or hydroxyl radicals. rsc.orgmalariaworld.org Upon stimulation, the linkage cleaves, releasing the intact, active this compound molecule. olemiss.eduolemiss.edu The photosensitivity of these derivatives is dependent on the specific chemical bond at the 10-N position; derivatives with a urea-based bond undergo complete photolysis, whereas those with a carbamate (B1207046) bond show minimal photolysis. olemiss.edu To address the poor water solubility of some earlier derivatives, which required co-solvents, researchers have conjugated the 10-N-carbamoyl MB to water-soluble polymers like branched polyethyleneimine. olemiss.edu
To integrate this compound into biological systems for diagnostic purposes, particularly for DNA labelling, researchers have developed MB phosphoramidite (B1245037) derivatives. rsc.org Phosphoramidite chemistry is a standard method for the solid-phase synthesis of oligonucleotides (DNA sequences), and creating an MB phosphoramidite allows for its direct and covalent incorporation into a DNA strand at any desired position. satt.frglenresearch.com
A key challenge was the inherent instability of the standard this compound molecule under the mild basic conditions required for DNA deprotection during synthesis. glenresearch.comglenresearch.com To overcome this, researchers first synthesized a series of symmetrical MB analogues with varying alkyl chains to test their stability. glenresearch.comresearchgate.net It was observed that stability under these conditions increased with the length of the alkyl chains on the amine substituents. researchgate.net After identifying the most stable configurations, unsymmetrical derivatives were synthesized and then converted into the final phosphoramidite synthon, such as this compound C3 Phosphoramidite, ready for use in DNA synthesizers. glenresearch.comresearchgate.net
Functionalization Strategies and Their Impact on Biomedical Properties
The various synthetic modifications of this compound are not merely chemical exercises; they are strategic functionalizations designed to modulate the molecule's properties for specific biomedical applications.
Enhanced Cellular Uptake and Targeting: By synthesizing lipophilic analogues, for example by starting with 2-cyanophenothiazine and using a Wittig reaction to add long alkyl chains, researchers have created derivatives with improved ability to interact with cellular membranes. nih.gov These lipophilic versions have been shown to increase mitochondrial biogenesis and levels of the protein frataxin, which is relevant in cellular models of the neurodegenerative disease Friedreich's ataxia. nih.govnih.gov
Stimuli-Responsive Activity: The 10-N-carbamoyl linkage modification transforms MB into a pro-drug or pro-probe that can be activated by specific triggers. olemiss.edu The release of MB can be initiated by far-red light, which allows for spatial and temporal control over its activity as a photosensitizer or imaging agent. rsc.orgolemiss.edu This linkage can also be cleaved by hydroxyl radicals, which are often present at elevated levels in diseased tissues, such as in malaria-parasitized red blood cells, offering a targeted activation mechanism. olemiss.edumalariaworld.org
Improved Solubility and Biocompatibility: The conjugation of MB to polymers like polyethyleneimine not only improves water solubility but also provides a platform for creating more complex drug delivery systems. olemiss.edu
Biosensing and Diagnostics: The development of MB phosphoramidites has been a breakthrough for creating highly sensitive and stable electrochemical DNA probes. satt.frglenresearch.com When incorporated into a DNA sequence, the MB molecule acts as a redox reporter, providing an efficient and stable signal for detecting DNA, proteins, and other biological analytes. glenresearch.com These MB-labelled probes have been reported to be more sensitive than those using other redox markers like ferrocene. satt.fr
| Functionalization Strategy | Chemical Modification | Resulting Property | Biomedical Impact | Reference |
|---|---|---|---|---|
| Increased Lipophilicity | Addition of long alkyl chains to the phenothiazine core. | Enhanced membrane interaction. | Increased mitochondrial biogenesis; potential for treating neurodegenerative diseases. | nih.govnih.gov |
| Photocleavable Linkage | Introduction of a 10-N-carbamoyl linkage. | Controlled release of MB via light or ROS. | Enables photodynamic therapy, controlled drug release, and "off-to-on" fluorescent imaging. | rsc.orgolemiss.edumalariaworld.org |
| Phosphoramidite Synthesis | Creation of an MB-phosphoramidite synthon. | Covalent attachment to DNA. | Development of highly sensitive and stable electrochemical biosensors for diagnostics. | satt.frglenresearch.com |
| Polymer Conjugation | Attachment to polyethyleneimine (PEI). | Increased water solubility. | Improved formulation for potential drug delivery applications. | olemiss.edu |
Design and Development of Novel this compound-Based Materials
The chemical versatility of this compound and its derivatives has led to their incorporation into novel materials with advanced functionalities. These materials leverage the unique electrochemical and photophysical properties of the phenothiazine core.
One of the most promising areas is the development of electrochemically active materials for biosensors . kpfu.ru By chemically modifying the phenothiazine molecule, new materials can be designed for medical diagnostics. kpfu.ru The MB phosphoramidite derivatives are a prime example, enabling the creation of robust and sensitive DNA probes for detecting a wide range of biological targets. satt.frglenresearch.com
Another significant application is in stimuli-responsive materials for drug delivery . Researchers have utilized the 10-N-carbamoyl linkage to create photoresponsive systems. researchgate.net For instance, an MB-conjugated phospholipid was synthesized that can self-assemble into liposomes. olemiss.edu These liposomes are stable until they are irradiated with light or exposed to reactive oxygen species (ROS), at which point the material structure is disrupted, leading to the release of an encapsulated payload. olemiss.edu
Beyond biomedicine, MB derivatives are being explored in energy storage. This compound itself has demonstrated high stability and capacity when used in aqueous redox flow batteries , suggesting a future for phenothiazine-based materials in this field. rsc.org
Targeted Drug Delivery Systems
The intrinsic properties of this compound (MB), particularly its capacity as a photosensitizer, have made it a focal point in the research and development of targeted drug delivery systems. These systems aim to enhance the therapeutic efficacy of MB, primarily in photodynamic therapy (PDT), by ensuring it accumulates at pathological sites, thereby minimizing off-target effects and improving treatment outcomes. mdpi.comresearchgate.net The core strategy involves encapsulating or loading MB into various nanostructures, which act as vehicles for its delivery.
The development of nano-sized and micro-sized carriers is a prominent trend for improving the therapeutic results of MB-mediated PDT. mdpi.comresearchgate.net These particle-based systems can effectively transport photosensitive molecules to specific tissues and even facilitate their entry into cellular compartments. mdpi.comresearchgate.net This targeted delivery maximizes the generation of reactive oxygen species (ROS) in the desired area, which is the primary mechanism of PDT. mdpi.com A variety of nanocarriers have been investigated for MB delivery, including polymeric nanoparticles, liposomes, gold nanoparticles, and silica (B1680970) nanoparticles. mdpi.com The hydrophilic nature of MB can limit its clinical efficacy, and encapsulation within these systems helps to overcome this challenge by improving its loading capacity, stability, and bioavailability. mdpi.commdpi.com
Research into polymeric nanoparticles has shown significant promise. For instance, MB has been successfully encapsulated within polyacrylamide nanoparticles, which, when stimulated by light, release singlet oxygen, leading to the damage of tumor cells. mdpi.com In other studies, chitosan (B1678972) nanoparticles have been explored as carriers for MB. acs.org These chitosan-based systems have demonstrated superior loading capacities compared to unmodified chitosan and have shown enhanced antimicrobial and dye degradation capabilities. acs.orgacs.org
Liposomes, which are vesicles composed of lipid bilayers, are another widely studied carrier for MB. mdpi.commdpi.com Encapsulating MB within liposomes, sometimes coated with materials like polydopamine, can improve its stability, enhance cellular uptake, and lead to greater photodynamic potency compared to the free dye. researchgate.netmdpi.com These liposomal formulations can prevent the rapid loss of the drug and can be designed for sustained and localized delivery. mdpi.com Studies have shown that MB-loaded liposomes are effective against both cancer cells and bacteria. mdpi.comresearchgate.net
Furthermore, inorganic nanoparticles have been utilized to improve MB-mediated therapy. Gold nanoparticles, for example, can be electrostatically linked with MB, and when combined with targeting ligands like folic acid, they show enhanced photodynamic therapy of cancer cells. nih.gov Silica nanoparticles and magnetite-core nanoparticles have also been synthesized to act as drug delivery vectors for MB in PDT. mdpi.commdpi.com
The following table summarizes research findings on various nanocarriers for the targeted delivery of this compound.
| Nanocarrier Type | Targeting Strategy/Mechanism | Target Application | Key Research Findings |
| Polymeric Nanoparticles (Polyacrylamide) | Covalent conjugation and F3 peptide targeting | Cancer Therapy (PDT) | Prevents leaching of MB, allows for controlled loading, and shows selective uptake by tumor cells, resulting in effective cell kill upon illumination. rsc.org |
| Chitosan Nanoparticles | Ionotropic/covalent crosslinking | Drug Delivery Model | Covalently crosslinked chitosan nanoparticles demonstrated superior loading capacities for MB compared to those formed by ionotropic crosslinking alone. acs.org |
| Liposomes (Polydopamine-coated) | Adsorption onto liposome (B1194612) surface | Cancer Therapy (PDT) | LipoPDA@MB vesicles showed higher photodynamic potency, increased cellular uptake, and greater ROS production compared to free MB in both 2D and 3D cell models. researchgate.netmdpi.com |
| Nucleoside-lipid Nanoparticles | Encapsulation | Anti-malarial Therapy | Nanoparticle encapsulation improved MB stability, protected it from degradation, and showed similar in vitro efficacy against Plasmodium falciparum as free MB. bionordika.no |
| Gold Nanoparticles (Au@TNA) | Folic acid conjugation | Cancer Therapy (PDT) | Folic acid-conjugated nanoparticles loaded with MB showed enhanced photodynamic therapy effects on bladder cancer cells. nih.gov |
| Silica Encapsulated Magnetite Nanoparticles | Grafting into silica shell pores | Cancer Therapy (PDT) | A novel drug delivery vector was synthesized by loading MB into the pores of a silica shell surrounding a magnetite core. mdpi.com |
Biosensors for Medical Diagnostics
This compound's distinct electrochemical and optical characteristics have established it as a valuable molecule in the design of biosensors for medical diagnostics. biosearchtech.com Its capacity to act as a redox indicator and to facilitate efficient electron transfer is fundamental to its widespread use in electrochemical biosensing platforms. mdpi.combiosearchtech.com
In the field of electrochemical biosensors, MB is frequently employed as a mediator to shuttle electrons between a biological recognition element, such as an enzyme or aptamer, and an electrode surface. mdpi.comacs.org This property is critical for the development of sensors aimed at detecting specific biomarkers. For instance, MB has been successfully integrated into glucose biosensors. In these devices, MB acts as an artificial electron acceptor for glucose oxidase, replacing oxygen and enabling the electrochemical detection of glucose. researchgate.netacs.orgscilit.com Nanocomposites incorporating MB, such as those with poly(this compound) and silica, have been shown to facilitate direct and reversible electrochemical reactions, leading to sensitive and reagentless glucose detection. researchgate.net
Moreover, MB is extensively used in the development of DNA and aptamer-based biosensors (aptasensors). biosearchtech.comaptamergroup.com These sensors often rely on conformational changes of an oligonucleotide upon binding to its target. biosearchtech.comaptamergroup.com For example, an aptamer labeled with MB can be attached to a gold electrode. When the target molecule (which could be a protein like thrombin, a small molecule, or a pathogen) binds to the aptamer, the structure of the aptamer changes. aptamergroup.comnih.gov This change in conformation alters the distance between the MB molecule and the electrode surface, leading to a measurable change in the electrochemical signal, thus indicating the presence of the target. biosearchtech.comaptamergroup.com This principle has been used to create sensors for various targets, including pathogenic bacteria and cancer-related exosomes. rsc.orgnih.govmdpi.com
The optical properties of MB are also harnessed for biosensing. A notable application is in DNA hybridization sensors, where MB acts as an indicator. spiedigitallibrary.orgmdpi.com MB interacts differently with single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), often by intercalating into the dsDNA helix. spiedigitallibrary.orgfrontiersin.org This differential interaction leads to a change in the electrochemical or optical signal, which can be used to monitor DNA hybridization events with high sensitivity and selectivity. mdpi.comspiedigitallibrary.org This has been applied to detect specific gene sequences, including those from genetically modified organisms. mdpi.com
The table below provides an overview of different biosensors that utilize this compound for medical diagnostic purposes.
| Biosensor Type | Detection Principle | Target Analyte | Key Research Findings |
| Electrochemical Immunosensor | Redox signal enhancement | Heart-type fatty acid binding protein (H-FABP) | A sensor using MB coupled with carbon nanotubes showed sensitive detection of H-FABP with a detection limit of 1.47 ng∙mL⁻¹. mdpi.com |
| Electrochemical Aptasensor | Target-induced conformational switch | Thrombin | An aptamer-based sensor using MB as a signaling molecule detected thrombin with a detection limit of 11 nM. aptamergroup.com |
| Electrochemical Glucose Biosensor | Redox mediation with Glucose Oxidase (GOx) | Glucose | A reagentless biosensor using a poly(this compound) and silica nanocomposite achieved a linear detection range of 0.01–1.11 mM for glucose. researchgate.net |
| Electrochemical DNA Biosensor | Hybridization indication | Specific DNA sequences | The sensor detected DNA hybridization by measuring the increased peak current of MB intercalated in dsDNA, with a detection limit of 5.0×10⁻¹⁰ mol/L. spiedigitallibrary.org |
| Pathogenic Bacteria Sensor | Signal amplification with MB-loaded nanocomposites | Escherichia coli O157:H7 | A sandwich-type electrochemical biosensor showed a wide linear detection range (10²–10⁷ CFU mL⁻¹) and a low detection limit of 32 CFU mL⁻¹. rsc.org |
| Exosome Aptasensor | Electronic switch based on MB-aptamer interaction | EpCAM-positive exosomes | The sensor detected exosomes with an ultrahigh sensitivity and a limit of detection of 234 particles mL⁻¹ by measuring the signal decrease upon target binding. nih.gov |
Analytical Methodologies for Methylene Blue Quantification and Characterization
Spectrophotometric Techniques (UV-Vis Spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a widely used method for the quantitative analysis of Methylene (B1212753) Blue. This technique is based on the principle that MB absorbs light in the visible region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.
A solution of Methylene Blue typically exhibits a strong absorption in the green-yellow-orange-red region of the visible spectrum, which results in its characteristic blue color. docbrown.info The maximum absorption wavelength (λmax) for this compound is most commonly observed at approximately 668 nm. nih.govresearchgate.net However, other absorption maxima have also been reported at 246 nm and 292 nm. sielc.com The specific λmax can be influenced by factors such as the solvent and the pH of the solution. For quantitative analysis, measurements are typically performed at the λmax to ensure the highest sensitivity and accuracy. nih.gov This method is valued for its simplicity, cost-effectiveness, and speed, making it suitable for routine analysis. wu.ac.th
| Parameter | Wavelength (nm) | Reference |
| Primary Absorption Maximum | 668 | nih.govresearchgate.net |
| Secondary Absorption Maxima | 246, 292 | sielc.com |
Chromatographic Methods
Chromatographic techniques are powerful for separating this compound from complex matrices and for its sensitive quantification. These methods are particularly important when analyzing biological or environmental samples where other substances may interfere with direct measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of this compound. mdpi.com This method combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. mdpi.com It is capable of detecting trace levels of MB in complex samples like aquatic products and food matrices. mdpi.comnju.edu.cn
In a typical LC-MS/MS analysis of MB, the compound is first separated on a chromatographic column, often a C18 column. nju.edu.cnnih.gov The mobile phase commonly consists of a mixture of organic solvents like acetonitrile or methanol and an aqueous solution containing additives such as formic acid or ammonium (B1175870) acetate to improve chromatographic separation and ionization efficiency. nju.edu.cnnih.gov After separation, the analyte is ionized, and the mass spectrometer detects specific precursor and product ions, allowing for highly selective and sensitive quantification. mdpi.com This method has been successfully used to determine MB residues in various aquatic products with limits of quantification (LOQ) as low as 0.5 µg/kg to 1.0 µg/kg. nju.edu.cnnih.gov
Sample Extraction: Tissues are often homogenized and extracted with solvents like acetonitrile mixed with a buffer solution. nju.edu.cn
Cleanup: Solid-phase extraction (SPE) cartridges, such as neutral alumina or weak cation-exchange, are frequently used to purify the sample extracts before analysis. nju.edu.cn
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound. nih.gov HPLC systems equipped with a UV-Vis or diode array detector (DAD) are common for this purpose. The separation is typically achieved on a reverse-phase column, such as a C18 column. ingentaconnect.com
The mobile phase composition is optimized to achieve good separation of this compound from other components in the sample. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as phosphoric acid or triethylamine solution, with the pH adjusted to an acidic value. ingentaconnect.com Detection is performed by monitoring the absorbance at a wavelength where this compound absorbs strongly, such as 246 nm or 600 nm. ingentaconnect.comsielc.com HPLC methods have been developed for the determination of MB in various matrices, including plasma and aquaculture water. google.com
| Parameter | Details | Reference(s) |
| Column | Primesep 100 mixed-mode; Kromasil C18; Elite C18 | ingentaconnect.comsielc.com |
| Mobile Phase | Acetonitrile, water, and sulfuric acid buffer; Acetonitrile and 0.3% triethylamine solution (pH 2.07); 0.34% phosphoric acid (pH 3.0) and acetonitrile | ingentaconnect.comsielc.com |
| Detection Wavelength | 600 nm; 668 nm; 246 nm | ingentaconnect.comsielc.com |
| Limit of Quantification (LOQ) | 8.55 µg·L⁻¹ (in plasma) |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC-MS/MS, including higher resolution, faster analysis times, and improved sensitivity. rsc.org This technique utilizes columns with smaller particle sizes, leading to more efficient separations.
For this compound analysis, UPLC-MS/MS methods have been developed for its quantification in environmental samples like industrial wastewater and in biological matrices such as fish muscle. rsc.orgtandfonline.comresearchgate.net The chromatographic separation is typically performed on a C18 column using a mobile phase consisting of acetonitrile and water with additives like formic acid. rsc.org The analysis can be very rapid, with chromatographic separation achieved in less than two minutes. rsc.org The method demonstrates excellent sensitivity, with a low limit of detection (LOD) of 0.1 ng/mL and a limit of quantification (LOQ) of 0.4 ng/mL in environmental samples. rsc.org
| Parameter | Details | Reference |
| Column | Acquity® BEH C18 | rsc.org |
| Mobile Phase | Water (64.99%) with formic acid (0.01%) and acetonitrile (35%) | rsc.org |
| Detection Mode | Electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) | rsc.org |
| Limit of Detection (LOD) | 0.1 ng/mL | rsc.org |
| Limit of Quantification (LOQ) | 0.4 ng/mL | rsc.org |
Electrochemical Methods
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantification of this compound. mdpi.com These techniques are based on the electrochemical properties of MB, which can be oxidized or reduced at an electrode surface. The resulting current is proportional to the concentration of MB in the sample.
Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of MB detection. These include glassy carbon electrodes modified with materials like amino-group-functionalized multi-walled carbon nanotubes (NH2-fMWCNTs) or nanocomposites. mdpi.comresearchgate.net Techniques such as cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry are employed for analysis. mdpi.comrsc.org These methods have achieved very low limits of detection, in the nanomolar (nM) and even picomolar (pM) range. mdpi.comresearchgate.net For instance, a sensor using a glassy carbon electrode modified with NH2-fMWCNTs achieved a limit of detection of 0.21 nM. mdpi.com
| Electrode Modification | Analytical Technique | Limit of Detection (LOD) | Reference |
| Amino-group-functionalized multi-walled carbon nanotubes (NH2-fMWCNTs) | Square Wave Voltammetry | 0.21 nM | mdpi.comresearchgate.net |
| Boron-doped diamond nanowire array | Not specified | 0.72 nM | researchgate.net |
| Silver nanoparticles on functionalized multiwalled carbon nanotubes (Aggrn/MWCNT) | Square Wave Voltammetry | 2.935 pM | researchgate.net |
| Gold and Silver Nanoparticles (SERS) | Surface-Enhanced Raman Scattering | 5 x 10⁻¹² M (AgNPs) | proquest.com |
Digital Image-Based Colorimetry
With the widespread availability of smartphones equipped with high-resolution cameras, digital image-based colorimetry has emerged as a simple, inexpensive, and portable method for the quantitative analysis of colored compounds like this compound. wu.ac.thwu.ac.thuq.edu.au This technique utilizes the digital camera to capture an image of the colored solution, and the color information in the image is then analyzed. wu.ac.thwu.ac.th
The color of the digital image is typically represented by Red-Green-Blue (RGB) values, which range from 0 to 255 for each channel. wu.ac.thresearchgate.net Image processing software, such as ImageJ, can be used to extract these RGB values from a selected area of the image. wu.ac.th A relationship can then be established between the concentration of this compound and the intensity of one or more of the color channels. wu.ac.th For instance, the green channel value has been used as the analytical signal for determining nitrite concentration using a this compound-iodide system. rsc.org This method has shown good accuracy, with precision of up to 99% when compared to conventional UV-Vis spectrophotometry. wu.ac.thwu.ac.th
The analytical procedure is straightforward and can be performed on-site, making it a valuable tool for applications in remote areas or for rapid screening purposes. wu.ac.thrsc.org
Sample Preparation and Extraction Techniques
The accurate quantification and characterization of this compound (MB) in various matrices, such as environmental, biological, and pharmaceutical samples, are critically dependent on effective sample preparation and extraction. The primary goals of these preliminary steps are to isolate MB from complex sample matrices, concentrate the analyte to a detectable level, and minimize interferences that could affect the subsequent analytical measurement. A range of techniques has been developed and optimized for this purpose, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and advanced methods like ultrasound-assisted and microwave-assisted extraction.
The choice of extraction method is often dictated by the nature of the sample matrix, the concentration of MB, and the requirements of the analytical instrument. For instance, wastewater samples may contain various organic and inorganic pollutants that can interfere with MB analysis, necessitating a highly selective extraction method. rsc.org Similarly, biological samples like plasma or tissue require rigorous cleanup procedures to remove proteins and lipids. magtechjournal.comnih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely used method for separating MB from aqueous solutions. researchgate.netbenthamdirect.com This technique operates on the principle of partitioning the analyte between two immiscible liquid phases. For the cationic MB dye, an anionic carrier is typically required in the organic phase to facilitate its transfer from the aqueous sample. tandfonline.cominternationaljournalssrg.org
Several parameters are optimized to achieve high extraction efficiency, including the pH of the aqueous phase, the type and concentration of the extractant (carrier) and diluent, the phase ratio, and the contact time. tandfonline.com Studies have shown that the extraction of MB is often pH-dependent, with maximum recovery typically achieved at neutral or near-neutral pH. tandfonline.com For example, a maximum recovery of MB was obtained at a pH of 7.0 ± 0.1 in studies using Phenylpropiolic acid and Salicylic acid as extractants. tandfonline.com
After extraction into the organic phase, MB can be recovered, or "stripped," back into an aqueous phase for analysis. This is usually accomplished using an acidic solution. Research has demonstrated that 1 N Sulfuric acid (H₂SO₄) can achieve a stripping efficiency of up to 99%. internationaljournalssrg.org
| Sample Matrix | Extractant (Carrier) | Diluent | Optimal pH | Stripping Agent | Max. Extraction Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Aqueous Solution | Phenylpropiolic acid | Benzene | 7.0 ± 0.1 | 1 N H₂SO₄ | Not specified, but max recovery at this pH | |
| Aqueous Solution / Wastewater | Salicylic acid | Benzene | 7.0 ± 0.1 | 1 M Oxalic acid | >93% | tandfonline.com |
| Aqueous Solution | Trioctylphosphine (TOP) / Salicylic acid (DES) | Not applicable | Not specified | Not specified | 99.3% | mdpi.com |
| Aqueous Solution | Sodium dodecylbenzenesulfonate | Not specified | Not specified | 0.5 M Thiourea in 1 M HCl | Total extraction | epa.gov |
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a highly efficient and selective technique for sample preparation that has become increasingly popular for the analysis of MB in complex matrices like environmental water and biological fluids. rsc.orgmagtechjournal.com SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. rsc.org
The selection of the sorbent material is crucial for the successful retention of MB. Reversed-phase materials, such as C18, are commonly used. magtechjournal.comrsc.org The efficiency of the extraction and elution steps is optimized by adjusting various parameters, including the type of sorbent, sample pH, and the composition and volume of the elution solvent.
For instance, a method for determining MB in pig plasma utilized a C2 SPE column for extraction, followed by analysis with reverse-phase HPLC. magtechjournal.com In another study focused on environmental samples, an SPE method was optimized for the quantitative analysis of MB using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). rsc.orgrsc.org The highest recovery (104%) was achieved using methanol with 1 M formic acid as the elution solvent. rsc.org This highlights the importance of the elution solvent in desorbing the analyte from the sorbent. Similarly, for the analysis of MB and its metabolites in aquatic products, samples were extracted with acetonitrile and cleaned up using alumina-neutral (ALN) cartridges. nih.gov
| Sample Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Environmental Samples | Not specified | Methanol with 1 M Formic acid | UPLC-MS/MS | 95-99% (depending on sample) | rsc.orgrsc.org |
| Pig Plasma | C2 Column | Not specified in detail | RP-HPLC | 81.08-93.57% | magtechjournal.com |
| Aquatic Products | Alumina-neutral (ALN) cartridge | Acetonitrile (for initial extraction) | HPLC-MS/MS | 71.8-97.5% | nih.gov |
| Aqueous Solutions | Lignocellulosic biosorbent (ZnCl₂ activated tea waste) | Methanol/Acetic acid (80:20, v/v) | Not specified | 94.4-98.9% | yyu.edu.tr |
Advanced Extraction Techniques
To improve extraction efficiency, reduce solvent consumption, and shorten preparation times, modern techniques such as ultrasound-assisted and microwave-assisted methods have been applied to the extraction of MB.
Ultrasound-Assisted Solid-Phase Extraction (UASPE) utilizes ultrasonic waves to enhance the mass transfer of the analyte from the sample to the sorbent. tandfonline.com The acoustic cavitation produced by ultrasound can increase the interaction between the analyte and the sorbent, leading to faster and more efficient extraction. researchgate.net A study employing MgSiO₃ nanoparticles as the sorbent for UASPE of MB from water samples found that an ultrasonic time of 10.34 minutes at a pH of 7.0 provided optimal conditions. tandfonline.comresearchgate.net
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from a matrix. youtube.com The direct interaction of microwaves with polar molecules results in rapid heating, facilitating the desorption of the analyte from the sample matrix. atlantis-press.com This technique has been explored for the preparation of activated carbon from acacia wood for MB adsorption, where microwave radiation power and time were key parameters in optimizing the adsorbent's performance. arabjchem.org Another study synthesized an iron oxide-hydrochar composite via microwave-assisted hydrothermal carbonization for MB adsorption. mdpi.com
A combined dispersive solid-phase and cloud point extraction method has also been developed for the determination of MB in water samples, using Cu(OH)₂ nanoflakes as an adsorbent and Triton X-114 as a surfactant. nih.gov
| Technique | Sample Matrix | Sorbent/Adsorbent | Key Parameters | Outcome | Reference |
|---|---|---|---|---|---|
| Ultrasound-Assisted SPE (UASPE) | Water Samples | MgSiO₃ nanoparticles | pH: 7.0, Sorbent: 29.80 mg, Ultrasonic time: 10.34 min | High extraction percentage (91.56%) | tandfonline.com |
| Microwave-Assisted Activation | Aqueous Solution | Acacia wood-based activated carbon (AWAC) | Radiation power: 360 W, Radiation time: 4.50 min | Optimized adsorbent with 338.29 mg/g adsorption capacity | arabjchem.org |
| Dispersive SPE-Cloud Point Extraction | Water Samples | Cu(OH)₂ nanoflakes | pH, amount of nanoflakes, Triton X-114 concentration | LOD: 0.65 µg L⁻¹ | nih.gov |
| Microwave-Assisted Hydrothermal Carbonization | Aqueous Solution | Iron oxide-hydrochar composite | Not specified | Adsorbent with high adsorption capacity (556.33 mg/g) | mdpi.com |
Toxicological Research and Safety Considerations of Methylene Blue
Mechanisms of Methylene (B1212753) Blue Toxicity
The toxicity of Methylene Blue (MB) is multifaceted, stemming from its potent biochemical and oxidative properties. oup.com Its adverse effects are often dose-dependent. oup.comnih.gov
This compound is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for metabolizing serotonin (B10506) in the brain. apsf.orgfda.govnih.govnih.gov This inhibition is a primary mechanism behind a significant toxicological risk: serotonin toxicity, also known as serotonin syndrome. fda.govnih.govpsychotropical.com
The mechanism involves this compound preventing the intraneuronal breakdown of serotonin, leading to an accumulation of this neurotransmitter. apsf.orgfda.gov When administered concurrently with serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs) which block the removal of serotonin from the synaptic space, the result is a synergistic and dangerous increase in serotonin levels. apsf.orgnih.gov This combined action can precipitate severe serotonin toxicity, a rapidly developing and potentially fatal condition. apsf.orgnih.govpsychotropical.com Research has confirmed that this compound is a tight-binding inhibitor of MAO-A and that this inhibition is sufficient to disrupt 5-hydroxytryptamine (serotonin) metabolism, accounting for the observed clinical toxicity. nih.govnih.gov The inhibitory effect on MAO-A is significantly more potent than on its isoform, MAO-B. nih.gov
| Compound | Target | Inhibition Potency (IC₅₀) | Source |
| This compound | MAO-A | 0.07 µM | acs.org |
This interactive table summarizes the high-potency inhibition of MAO-A by this compound.
This compound exhibits a paradoxical effect on hemoglobin. litfl.com While it is used to treat methemoglobinemia, it can also induce this very condition, along with hemolytic anemia, under specific circumstances. nih.govlitfl.comijmrhs.com Methemoglobinemia occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering the molecule unable to transport oxygen. edpsciences.org
The therapeutic action of this compound relies on its reduction in the body to leukothis compound via the enzyme NADPH-methemoglobin reductase. edpsciences.orgmhmedical.com This process requires nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. mhmedical.com Leukothis compound then acts as a reducing agent, converting the ferric iron of methemoglobin back to its functional ferrous state. mhmedical.commdpoison.com
However, this mechanism becomes toxic in two key scenarios:
In Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency: Individuals with G6PD deficiency cannot produce sufficient NADPH. litfl.commhmedical.com Without adequate NADPH, this compound cannot be effectively reduced to leukothis compound, impairing its therapeutic action and potentially leading to acute hemolytic anemia. litfl.comindianjnephrol.org
At High Doses: At excessive concentrations (typically above 7 mg/kg), this compound itself acts as a direct oxidizing agent. litfl.comijmrhs.commhmedical.com It converts the ferrous iron of normal hemoglobin to ferric iron, thereby inducing or worsening methemoglobinemia. litfl.comijmrhs.com This creates a paradoxical effect where the treatment becomes the cause of the pathology. edpsciences.org
Caution is advised when considering this compound in patients with renal impairment due to its excretion pathway and potential effects on kidney function. nih.govdrugs.comnih.gov this compound and its reduced form, leukothis compound, are both excreted by the kidneys. drugs.com In patients with impaired renal function, the serum concentrations of these compounds may increase, heightening the risk of dose-dependent toxicities such as methemoglobinemia. nih.govdrugs.com
Furthermore, some research indicates that this compound can reduce renal blood flow, which could exacerbate pre-existing kidney conditions. nih.gov Studies in septic shock patients have shown that this compound can accumulate in renal proximal tubules, which are frequent sites of damage during systemic inflammation. nih.govspringermedizin.de Therefore, severe renal impairment is a contraindication for its use. drugs.commahidol.ac.th
In Vitro and In Vivo Toxicity Studies
A range of in vitro and in vivo studies have been conducted to characterize the toxicological profile of this compound. These studies have investigated endpoints from cytotoxicity and genotoxicity to reproductive and developmental effects.
In vitro studies have demonstrated that this compound can be genotoxic. It tested positive for mutagenicity in bacterial reverse mutation (Ames) tests and induced chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells. mhlw.go.jpfda.gov In a study using a human gastric cancer cell line (AGS), this compound combined with light irradiation led to a significant increase in apoptosis, as measured by the TUNEL assay. nih.govnih.gov
In vivo studies have further elucidated its toxic potential. In animal models, this compound did not induce micronuclei in rat bone marrow, suggesting a lack of genotoxicity in this specific in vivo context. mhlw.go.jpfda.gov However, long-term oral administration in rats and mice resulted in findings consistent with hemolytic anemia. mhlw.go.jp Developmental toxicity studies in rats and rabbits found no teratogenic properties, but high doses led to increased fetal resorptions and post-implantation loss. mhlw.go.jpfda.gov An in vivo study in beagles showed that applying this compound with light to the gastric mucosa caused a temporary increase in DNA injury (apoptosis), which resolved within 10 days. nih.govnih.gov
| Study Type | Model System | Finding | Source |
| In Vitro Genotoxicity | Ames Test (TA98) | Positive for mutagenicity | mhlw.go.jpfda.gov |
| In Vitro Genotoxicity | Chromosome Aberration Test (Human Lymphocytes) | Positive for clastogenic effects | mhlw.go.jpfda.gov |
| In Vitro Cytotoxicity | AGS Human Gastric Cancer Cells | Increased apoptosis with MB + light irradiation | nih.govnih.gov |
| In Vivo Genotoxicity | Micronucleus Test (Rat Bone Marrow) | Negative | mhlw.go.jpfda.gov |
| In Vivo Chronic Toxicity | Daphnia magna (Crustacean) | 48h-EC₅₀ of 61.5 µg/L; chronic toxicity at >4.7 µg/L | researchgate.net |
| In Vivo Chronic Toxicity | Rats and Mice (13 weeks) | Evidence of hemolytic anemia | mhlw.go.jp |
| In Vivo Developmental | Rats and Rabbits | Increased fetal resorptions at high doses; not teratogenic | mhlw.go.jpfda.gov |
| In Vivo Phototoxicity | Beagle Stomach Mucosa | Temporary increase in apoptosis, resolved by day 10 | nih.govnih.gov |
This interactive table provides a summary of key findings from various toxicological studies on this compound.
Environmental Toxicology and Degradation
This compound is considered an environmental pollutant due to its synthetic origin and non-biodegradable nature. mdpi.comresearchgate.net Its release into water sources from industries like textiles poses a threat to aquatic ecosystems. mdpi.comeae.edu.eu The compound is toxic to various aquatic organisms, including microalgae and crustaceans, where it can inhibit growth and reproduction. researchgate.neteae.edu.eunih.gov Its persistence and potential for bioaccumulation are significant environmental concerns. researchgate.neteae.edu.eu
Photodegradation is a key mechanism for breaking down this compound in the environment. mdpi.comresearchgate.net This process is considered an advanced oxidation process where light energy is used to mineralize the complex dye molecule into simpler, non-toxic substances. mdpi.commdpi.com
The mechanism is initiated when this compound, in the presence of light (such as UV or visible sunlight), generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻). mdpi.comeae.edu.eursc.org These reactive radicals are powerful oxidizing agents that attack the this compound molecule. mdpi.com The degradation pathway proceeds through several steps:
Demethylation: The removal of methyl groups from the molecule. mdpi.com
Ring Cleavage: The breaking of the central aromatic ring, followed by the side aromatic rings, which leads to the loss of the chromophore responsible for its color. mdpi.com
Formation of Intermediates: The fragments are converted into various intermediate species, which can include phenol, aniline, and aldehydic or carboxylate compounds. mdpi.com
Mineralization: These intermediates are further oxidized into simple, harmless inorganic final products, such as carbon dioxide (CO₂), water (H₂O), sulfate (B86663) (SO₄²⁻), and ammonium (B1175870) (NH₄⁺) ions. mdpi.com
This process effectively detoxifies the dye, with studies showing a significant reduction in the toxicity of the treated solution. nih.gov
Challenges and Future Directions in Methylene Blue Research
Advancements in Targeted Delivery Systems
A significant challenge in harnessing the therapeutic effects of methylene (B1212753) blue is ensuring it reaches its intended target in the body in sufficient concentrations without causing off-target effects. To this end, researchers are actively developing sophisticated drug delivery systems.
Recent progress has focused on nano- and microparticles to enhance the bioavailability and targeted delivery of methylene blue, particularly for applications in photodynamic therapy (PDT). mdpi.comnih.gov These systems aim to improve the therapeutic efficacy of this compound by ensuring its sustained and localized distribution near target sites. mdpi.com
One promising approach involves the use of polymeric nanoparticles . For instance, this compound has been encapsulated within polyacrylamide nanoparticles, which, when stimulated by light, release singlet oxygen to damage tumor cells. nih.gov Another study demonstrated the incorporation of this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) micro- and nanospheres. nih.gov These particles not only serve as a vehicle for the drug but also reduce its toxicity and improve the signal strength for imaging applications. nih.gov
Inorganic nanoparticles are also being explored. Gold nanoparticles (AuNPs) have been combined with this compound to create nanoagents for targeted PDT of cancer cells. acs.orgresearchgate.net In one study, transferrin was conjugated to these nanoparticles to improve their selectivity for cancer cells, resulting in a twofold enhancement of PDT efficiency compared to free this compound. acs.org Silica (B1680970) nanoparticles have also been successfully used to load this compound, creating particles with potential for therapeutic applications. nih.gov
Liposomal formulations represent another key area of advancement. High-methylene blue loaded liposomes are being investigated as a means for sustained and localized delivery, which could lead to more effective PDT modalities for various diseases. mdpi.com
Table 1: Examples of Targeted Delivery Systems for this compound
| Delivery System Type | Material Used | Target Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| Polymeric Nanoparticles | Polyacrylamide | Photodynamic Therapy (Cancer) | Efficient delivery of singlet oxygen, leading to tumor cell damage. | nih.gov |
| Polymeric Microspheres | PLGA | Imaging and Therapy | Reduced toxicity and improved signal strength for optical coherence tomography. | nih.gov |
| Inorganic Nanoparticles | Gold (Au) | Photodynamic Therapy (Cancer) | Enhanced PDT efficiency and targeted delivery to cancer cells. | acs.orgresearchgate.net |
| Liposomes | Lipid Bilayer | Photodynamic Therapy | Potential for sustained and localized drug delivery. | mdpi.com |
Optimizing Clinical Trial Designs and Methodologies
The translation of promising preclinical findings for this compound into clinical practice is often hampered by challenges in clinical trial design. This is particularly evident in studies investigating its effects on neurodegenerative diseases like Alzheimer's.
One major hurdle is the inherent properties of this compound itself. Its tendency to cause urine discoloration makes it difficult to create a true placebo, which is a cornerstone of double-blinded clinical trials. hdbuzz.netalzdiscovery.org This can introduce bias, as both patients and researchers may be aware of who is receiving the active drug. hdbuzz.net Some trials have attempted to use low doses of this compound in the control group to mimic the discoloration, but it's unclear if these low doses are truly biologically inactive. alzdiscovery.org
Furthermore, clinical trials for this compound in Alzheimer's disease have faced limitations such as small sample sizes, short treatment durations, and variations in dosage and administration routes, leading to inconclusive results. nih.govmdpi.com For instance, a phase 3 trial for a this compound derivative, LMTM, was inconclusive due to the lack of a proper placebo control group. mdpi.com
Optimizing trial designs is crucial for generating robust evidence. For photodynamic therapy applications, this includes the careful selection of parameters such as the photosensitizer dose, light dose, and fluence rate, as these can significantly impact treatment outcomes. mdpi.comresearchgate.net Studies on pancreatic cancer spheroids have shown that the optimal parameters are dependent on both the photosensitizer and the cancer model. mdpi.com Uniform design methodology has been proposed as a way to optimize the combinatorial parameters of antimicrobial PDT, including this compound concentration, light dose, and incubation time. mdpi.com
Future trials will need to employ more sophisticated designs to overcome these challenges. This may include the use of adaptive trial designs, better biomarker selection, and innovative approaches to blinding and placebo control.
Understanding Long-Term Efficacy and Safety Profiles
While this compound has a long history of use for acute conditions, its long-term efficacy and safety profile, particularly for chronic conditions, is not yet fully understood. This is a critical area of research, especially as interest grows in its potential as a neuroprotective and anti-aging agent. kingspharma.comcovenanthealthproducts.com
Studies suggest that long-term use of this compound may offer several benefits, including slowing cognitive decline, supporting mitochondrial function, and reducing oxidative stress. kingspharma.comkingspharma.com Animal studies have shown that daily administration of this compound can attenuate learning and memory deficits caused by chronic cerebral hypoperfusion. nih.gov
However, there are also potential risks associated with prolonged use. One concern is the potential for the accumulation of this compound in the body with high doses or frequent use, which could lead to unexpected effects. kingspharma.com There is also a risk of serotonin (B10506) syndrome, a potentially life-threatening condition, when this compound is taken with certain antidepressant medications. covenanthealthproducts.comwebmd.com While generally well-tolerated at low doses, long-term exposure may impact the liver and kidneys. covenanthealthproducts.com
Currently, there is limited long-term safety data from human clinical trials. kingspharma.com Most of the evidence for its long-term benefits comes from animal studies or in vitro research. Therefore, more extensive and long-term clinical studies are needed to establish a clear understanding of the risk-benefit profile of chronic this compound administration.
Exploration of Novel Therapeutic and Diagnostic Applications
Research into this compound is continually uncovering new potential uses in both therapy and diagnostics, extending far beyond its traditional applications.
In the therapeutic arena, this compound is being investigated for its neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease. drugs.com It is believed to work by inhibiting the aggregation of tau protein and reducing oxidative stress in the brain. nih.govmdpi.com There is also growing interest in its potential as an anti-aging agent, with studies exploring its ability to mitigate skin aging. drugs.com
This compound's antimicrobial properties are being harnessed in the field of antimicrobial photodynamic therapy (aPDT) for treating infections caused by bacteria and fungi. mdpi.comnih.gov It is also being explored for its antiviral activity. mdpi.com Other emerging therapeutic applications include the treatment of vasoplegic syndrome, a condition of severe low blood pressure, and ifosfamide-induced encephalopathy, a side effect of a chemotherapy drug. drugs.comnih.gov
In diagnostics, this compound has long been used as a dye in surgical procedures for sentinel lymph node mapping and identifying parathyroid glands. drugs.comnih.govrupahealth.com More recently, its fluorescent properties are being exploited. It is used in chromoendoscopy to highlight abnormalities in the digestive tract lining. e-ce.org As a near-infrared fluorophore, it is being used for intraoperative image-guided surgery to identify tumors and surgical margins. frontiersin.org
Table 2: Emerging Therapeutic and Diagnostic Applications of this compound
| Application Area | Specific Use | Mechanism/Principle | Reference(s) |
|---|---|---|---|
| Therapeutic | |||
| Neuroprotection | Alzheimer's & Parkinson's Disease | Inhibition of tau protein aggregation, reduction of oxidative stress. | nih.govmdpi.comdrugs.com |
| Anti-aging | Skin aging | Antioxidant properties. | drugs.com |
| Antimicrobial | Bacterial and Fungal Infections | Photodynamic therapy (aPDT). | mdpi.comnih.gov |
| Vasoplegic Syndrome | Hypotension Treatment | Inhibition of nitric oxide synthase and guanylate cyclase. | drugs.comrupahealth.com |
| Diagnostic | |||
| Surgical Mapping | Sentinel lymph node and parathyroid gland identification | Dye staining. | drugs.comnih.govrupahealth.com |
| Chromoendoscopy | Highlighting digestive tract abnormalities | Dye staining. | e-ce.org |
| Intraoperative Imaging | Tumor and margin identification | Near-infrared fluorescence. | frontiersin.org |
Development of Advanced Imaging Systems
The fluorescent properties of this compound have spurred the development of advanced imaging systems that can visualize the dye in the body with high sensitivity. This is particularly valuable for intraoperative navigation and cancer detection.
One of the most promising areas is near-infrared (NIR) fluorescence imaging . frontiersin.org this compound exhibits fluorescence in the NIR spectrum, which allows for deeper tissue penetration of light. frontiersin.orgmdpi.com Researchers have developed specialized NIR fluorescence imaging systems to be used in conjunction with this compound for real-time intraoperative imaging. frontiersin.org These systems have been used to identify breast tumors, pancreatic tissue, and sentinel lymph nodes during surgery. frontiersin.org
Another advanced imaging modality is optical coherence tomography (OCT) . This compound is being developed as a molecular contrast agent for OCT. nih.govoptica.org Pump-probe OCT (PPOCT) systems have been developed that use a pump laser to excite the this compound molecules, allowing for their specific detection. optica.org This technique has been used for in vivo imaging in animal models. optica.org To improve its utility as an OCT contrast agent, this compound has been encapsulated in biodegradable polymer particles, which helps to reduce toxicity and enhance the signal. nih.gov
These advanced imaging systems, when paired with this compound, offer the potential for more precise surgical procedures and improved diagnostic accuracy.
Regulatory Science and Approval Pathways
The path to regulatory approval for new applications of this compound, or new formulations, can be complex. The U.S. Food and Drug Administration (FDA) has approved an intravenous form of this compound under the brand name ProvayBlue for the treatment of acquired methemoglobinemia. drugs.compharmacytimes.com This approval was granted through an accelerated approval pathway, which is used for drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint. pharmacytimes.com
For many of its other uses, this compound is employed "off-label." drugs.com The regulatory pathway for new indications or for drug-device combinations, such as this compound used with a specific light-emitting device for PDT, presents unique challenges. nih.govfreyrsolutions.com These combination products require careful consideration of both the drug and the device components, including their compatibility and performance. nih.govfreyrsolutions.com
The development of generic versions of drug-device combination products also involves complex regulatory and scientific considerations to establish bioequivalence. nih.govresearchgate.net The FDA has issued guidance to aid in the development of such products. nih.govresearchgate.net
Furthermore, the use of this compound as a fluorescent agent in surgery is an area of ongoing research, and while it is used for its color, it is not yet FDA-approved specifically as a fluorescent agent. nih.gov The regulatory landscape for these applications is still evolving. As research continues to uncover new uses for this compound, navigating these regulatory pathways will be crucial for bringing these innovations to patients.
Q & A
Q. What factors should researchers consider when selecting methylene blue for biological staining applications?
this compound must meet medicinal-grade specifications, including purity and performance in staining cellular structures. The U.S. Pharmacopeia (USP) standards provide a baseline, but priority is given to empirical validation of staining efficacy. For example, formaldehyde-modified adsorbents may require specific dye grades to ensure compatibility with experimental protocols .
Q. How is this compound utilized as a redox indicator in analytical chemistry?
this compound acts as an electron transfer indicator in redox titrations, changing color based on oxidation states. In Fehling’s test, it helps detect reducing sugars by transitioning between blue (oxidized) and colorless (reduced) states. Researchers must calibrate its concentration (e.g., 0.25 g/L) to ensure sensitivity, as excess dye can obscure spectrophotometric measurements .
Q. What are the standard quality control protocols for sourcing this compound in research?
Prioritize suppliers adhering to certifications like OmniPur® or Certistain®, which validate dye content (70–90%) and absence of contaminants. Batch-specific documentation, including CAS RN (e.g., 7220-79-3) and molecular weight (319.85–416.05 g/mol), ensures reproducibility in experiments .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound adsorption experiments?
RSM, particularly the Box-Behnken design, reduces experimental runs while modeling interactions between variables (e.g., pH, temperature, initial concentration). For instance, formaldehyde-modified peanut shells achieved maximum adsorption (43.84 mg/g) at 92.25 min, 191.87 ppm, and 39.7°C. Validation via desirability functions (error <3%) confirms model reliability .
Q. What criteria determine the selection of kinetic models for this compound adsorption studies?
Pseudo-first-order models assume physical adsorption, while pseudo-second-order models fit chemisorption. For modified peanut shells, the latter better aligned with data (R² >0.99), indicating dye-adsorbent covalent interactions. Researchers should compare residual sum of squares (RSS) and Akaike information criterion (AIC) to validate model suitability .
Q. How should researchers resolve contradictions between Langmuir and Freundlich isotherm models in adsorption studies?
The Langmuir model (R²=0.9988) assumes monolayer adsorption on homogeneous surfaces, while Freundlich (R²=0.9064) fits multilayer adsorption on heterogeneous sites. Discrepancies arise from pore structure variations; for example, MIL-100(Fe)@Fe3O4 composites favor Langmuir due to uniform active sites. Use statistical metrics (e.g., adjusted R²) and SEM-EDS surface analysis to reconcile results .
Q. What experimental design principles apply to electrochemical degradation of this compound?
Aluminum-doped CuO electrodes degrade this compound via direct oxidation. Key parameters include current density (10–50 mA/cm²), electrolysis time (30–120 min), and initial concentration (50–200 ppm). Box-Behnken designs optimize these variables, while cyclic voltammetry validates electron transfer mechanisms .
Q. How do artificial neural networks (ANN) enhance adsorption modeling compared to traditional statistical methods?
ANN and least squares-support vector machines (LS-SVM) handle non-linear variable interactions, outperforming RSM in complex systems. For ZnS-NPs-AC composites, ANN achieved >95% accuracy in predicting adsorption capacity by integrating XRD and FTIR data. Cross-validation (k-fold) ensures robustness .
Q. What methodologies assess the multi-variable impact on this compound adsorption in fixed-bed columns?
Fixed-bed studies require Bohart-Adams or Thomas models to evaluate breakthrough curves. Variables like flow rate (5–15 mL/min) and bed height (5–20 cm) are optimized via ANOVA. For fly ash adsorbents, pH 7–9 maximizes ion exchange, validated via zeta potential measurements .
Q. How are optimized adsorption parameters experimentally validated to ensure reproducibility?
Post-RSM optimization, triplicate validation runs under predicted conditions (e.g., 39.7°C, 191.87 ppm) confirm adsorption capacity. Absolute errors <3% and t-tests (p>0.05) between experimental/theoretical values ensure reliability. For discrepancies, re-evaluate uncontrolled variables (e.g., humidity) .
Methodological Notes
- Data Contradictions : Conflicting kinetic/isotherm results necessitate surface characterization (BET, FTIR) to identify adsorption mechanisms .
- Statistical Tools : Use Design-Expert® for RSM, MATLAB® for ANN, and OriginLab® for isotherm fitting .
- Ethical Compliance : Exclude medical-grade applications (e.g., cancer trials) unless explicitly approved for preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
